molecular formula C15H24O3 B12400479 Phaeocaulisin E

Phaeocaulisin E

Cat. No.: B12400479
M. Wt: 252.35 g/mol
InChI Key: TXIKNNOOLCGADE-DHMWGJHJSA-N
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Description

Phaeocaulisin E is a guaiane-type sesquiterpenoid isolated from the rhizomes of Curcuma species, including Curcuma wenyujin . Sesquiterpenoids from this plant family are known for their broad-spectrum biological activities, and this compound has been identified in screenings for antifungal properties . It is part of a class of natural products characterized by a distinctive 5/7-fused carbocyclic skeleton with pendant methyl groups, which are considered privileged scaffolds in medicinal chemistry due to their complex structures and bioactivity . Research into related guaiane-type sesquiterpenoids, such as Phaeocaulisin A, has revealed promising anti-inflammatory and anticancer profiles, suggesting a rich area for pharmacological investigation . As a naturally occurring sesquiterpenoid, this compound provides researchers with a valuable compound for exploring the structure-activity relationships, biosynthesis, and potential mechanisms of action of this class of molecules. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(3S,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one

InChI

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15+/m1/s1

InChI Key

TXIKNNOOLCGADE-DHMWGJHJSA-N

Isomeric SMILES

CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1=O)(C)O)C

Canonical SMILES

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C

Origin of Product

United States

Foundational & Exploratory

Phaeocaulisin E: A Technical Guide to its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E is a guaiane-type sesquiterpenoid, a class of natural products known for their complex chemical structures and diverse biological activities. First isolated in 2013, this compound is part of a larger family of related compounds, the phaeocaulisins, which have garnered interest within the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and a summary of its physicochemical and biological properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound is a constituent of the rhizomes of Curcuma phaeocaulis, a plant belonging to the ginger family (Zingiberaceae).[1][2][3] This plant has a history of use in traditional medicine, particularly in China, for the treatment of various ailments. The rhizomes of C. phaeocaulis are a rich source of a variety of sesquiterpenoids, including the phaeocaulisins A-J and other known guaiane derivatives.[1][2][3]

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Curcuma phaeocaulis is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is based on the methodology described by Liu et al. (2013) in the Journal of Natural Products.[1][2]

Experimental Protocols

1. Plant Material and Extraction:

  • Air-dried and powdered rhizomes of Curcuma phaeocaulis (10 kg) are extracted three times with 95% ethanol at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate-soluble fraction is the primary source for the isolation of this compound.

3. Chromatographic Separation:

  • Step 1: Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions (Fr. 1-10).

  • Step 2: MCI Gel CHP 20P Column Chromatography: Fraction 6 is further separated on an MCI gel CHP 20P column, eluting with a methanol-water gradient (from 30:70 to 100:0), to give subfractions (Fr. 6.1-6.8).

  • Step 3: Sephadex LH-20 Column Chromatography: Fraction 6.5 is chromatographed on a Sephadex LH-20 column using chloroform-methanol (1:1) as the eluent to afford further subfractions.

  • Step 4: Preparative and Semi-preparative HPLC: The targeted subfractions are then subjected to repeated preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilyl) column with a methanol-water or acetonitrile-water mobile phase to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the literature.

ParameterValueReference
Molecular Formula C₁₅H₂₂O₄[1]
Molecular Weight 266.33 g/mol [1]
Optical Rotation [α]²⁰D +30.8 (c 0.1, CHCl₃)[1]
¹H NMR Data See original publication for detailed shifts and coupling constants.[1]
¹³C NMR Data See original publication for detailed chemical shifts.[1]
HRESIMS m/z 289.1411 [M + Na]⁺ (calcd for C₁₅H₂₂O₄Na, 289.1416)[1]

Biological Activity and Signaling Pathways

This compound, along with other isolated guaiane-type sesquiterpenes from C. phaeocaulis, was evaluated for its inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[1][2] While some other phaeocaulisins showed significant inhibitory effects, the activity of this compound was not highlighted as being particularly potent in the initial discovery paper.[1]

The inhibition of NO production is a key indicator of anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

Visualizations

Isolation_Workflow_of_Phaeocaulisin_E A Dried & Powdered Rhizomes of Curcuma phaeocaulis B Extraction with 95% Ethanol A->B C Crude Ethanol Extract B->C D Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography (CHCl3-MeOH gradient) E->F G Fraction 6 F->G H MCI Gel CHP 20P Column Chromatography (MeOH-H2O gradient) G->H I Fraction 6.5 H->I J Sephadex LH-20 Column Chromatography (CHCl3-MeOH, 1:1) I->J K Target Subfractions J->K L Preparative & Semi-preparative HPLC (ODS, MeOH-H2O or ACN-H2O) K->L M Pure this compound L->M

Caption: Isolation workflow for this compound.

LPS_Induced_NO_Production_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling_Cascade Signaling Cascade (e.g., MyD88-dependent pathway) TLR4->Signaling_Cascade Activates NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation iNOS_Expression iNOS Gene Expression NFkB_Activation->iNOS_Expression Induces iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein Translates to NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes Phaeocaulisins Phaeocaulisins Phaeocaulisins->NO_Production Inhibit

Caption: LPS-induced nitric oxide production pathway.

References

Unraveling the Intricate Architecture of Phaeocaulisin A: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: Initial inquiries for "Phaeocaulisin E" did not yield specific findings in the current body of scientific literature. This guide will therefore focus on the well-documented sesquiterpenoid Phaeocaulisin A , a compound of significant interest due to its complex structure and promising biological activities. It is plausible that "this compound" may be a less common analogue or a misnomer for a related compound.

This technical guide provides a comprehensive overview of the chemical structure elucidation of Phaeocaulisin A for researchers, scientists, and professionals in drug development. We will delve into the experimental methodologies, present key quantitative data, and visualize the logical processes involved in piecing together its molecular puzzle.

Isolation of Phaeocaulisin A from Curcuma phaeocaulis

Phaeocaulisin A was first isolated from the rhizomes of the traditional Chinese medicine Curcuma phaeocaulis by a team of researchers led by Qiu and Zhao in 2013. The isolation procedure involved a systematic extraction and chromatographic separation process to yield the pure compound.

Experimental Protocol: Isolation and Purification

The dried and powdered rhizomes of Curcuma phaeocaulis were subjected to an exhaustive extraction process, typically using organic solvents such as ethanol or methanol. The resulting crude extract was then partitioned and subjected to a series of chromatographic techniques to isolate Phaeocaulisin A.

A general workflow for the isolation is as follows:

  • Extraction: The plant material was extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which was found to be rich in sesquiterpenoids, was subjected to repeated column chromatography over silica gel and Sephadex LH-20.

  • Preparative HPLC: Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield Phaeocaulisin A as a pure, crystalline solid.

G plant Dried Rhizomes of Curcuma phaeocaulis extraction Extraction (95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) ethyl_acetate->column_chrom fractions Semi-pure Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc phaeocaulisin_a Pure Phaeocaulisin A prep_hplc->phaeocaulisin_a

Figure 1: General workflow for the isolation of Phaeocaulisin A.

Spectroscopic and Spectrometric Analysis for Structure Determination

The molecular structure of Phaeocaulisin A was elucidated using a combination of modern spectroscopic and spectrometric techniques. These methods provided crucial information about the compound's molecular formula, functional groups, and the connectivity of its atoms.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its molecular formula.

Experimental Protocol: HR-MS Analysis

A solution of purified Phaeocaulisin A was introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) as the ionization source. The instrument was calibrated with a known standard to ensure high mass accuracy.

Quantitative Data: Mass Spectrometry

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺305.1440305.1438C₁₇H₂₀O₅
[M+Na]⁺327.1259327.1257C₁₇H₂₀NaO₅

The HR-MS data, in conjunction with elemental analysis, unequivocally established the molecular formula of Phaeocaulisin A as C₁₇H₂₀O₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the carbon and proton skeleton of a molecule. A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to assemble the structure of Phaeocaulisin A.

Experimental Protocol: NMR Spectroscopy

A sample of Phaeocaulisin A was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and placed in a high-field NMR spectrometer. A standard set of NMR experiments were performed at a specific temperature, usually 25 °C.

Quantitative Data: ¹H and ¹³C NMR Data for Phaeocaulisin A

The following table summarizes the ¹H and ¹³C NMR chemical shifts and key correlations for Phaeocaulisin A, as reported in the literature.

Position¹³C (δc)¹H (δH, mult., J in Hz)Key HMBC Correlations
185.24.25 (d, 6.0)C-2, C-5, C-9, C-10, C-14
238.12.15 (m), 1.85 (m)C-1, C-3, C-4, C-10
330.52.05 (m), 1.75 (m)C-1, C-2, C-4, C-5
472.84.50 (t, 8.0)C-2, C-3, C-5, C-6
550.12.50 (m)C-1, C-4, C-6, C-7, C-10
6134.55.80 (s)C-4, C-5, C-7, C-8, C-11
7145.2--
882.54.80 (d, 5.0)C-6, C-7, C-9, C-11, C-12
945.32.30 (m)C-1, C-8, C-10, C-14
1088.1--
11170.1--
12125.86.20 (s), 5.60 (s)C-7, C-11
1320.91.90 (s)C-7, C-11, C-12
1425.11.10 (d, 7.0)C-1, C-9, C-10
1515.81.25 (s)C-3, C-4, C-5
X-ray Crystallography

The definitive proof of the structure and, crucially, the relative and absolute stereochemistry of Phaeocaulisin A was provided by single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Crystallography

Single crystals of Phaeocaulisin A suitable for X-ray diffraction were grown by slow evaporation of a solvent. A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was collected and analyzed to generate an electron density map, from which the atomic positions were determined.

The X-ray crystallographic analysis confirmed the complex tetracyclic framework of Phaeocaulisin A, including the guaiane-type sesquiterpenoid core and the unique bridged acetal moiety.

Structure Confirmation through Total Synthesis

The unambiguous confirmation of a natural product's structure is often achieved through its total synthesis. Several research groups have reported the total synthesis of Phaeocaulisin A, which not only validates the proposed structure but also provides a route for the preparation of analogues for further biological studies.

The synthetic strategies employed often involve elegant and complex chemical transformations to construct the challenging polycyclic system and install the numerous stereocenters with high control.

G start Simple Starting Materials key_steps Key Chemical Transformations (e.g., Cyclizations, Rearrangements) start->key_steps intermediate Advanced Intermediate key_steps->intermediate final_steps Final Functional Group Manipulations intermediate->final_steps phaeocaulisin_a Phaeocaulisin A final_steps->phaeocaulisin_a

Figure 2: Generalized retrosynthetic approach for Phaeocaulisin A.

Conclusion

The chemical structure of Phaeocaulisin A was successfully elucidated through a combination of isolation from its natural source, Curcuma phaeocaulis, and a comprehensive analysis using modern spectroscopic and spectrometric techniques. The molecular formula was established by HR-MS, and the intricate connectivity of its atoms was pieced together using 1D and 2D NMR spectroscopy. The final, definitive proof of its structure and stereochemistry was provided by single-crystal X-ray crystallography. The correctness of the assigned structure has been further solidified by its successful total synthesis by multiple research groups. This detailed understanding of the molecular architecture of Phaeocaulisin A is crucial for the ongoing research into its promising anti-inflammatory and other biological activities.

An In-Depth Technical Guide to Phaeocaulisin A: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Phaeocaulisin E" did not yield any matching compounds in the scientific literature. The following guide focuses on Phaeocaulisin A , a structurally related and well-documented guaiane-type sesquiterpene from the same plant genus, which is likely the compound of interest.

Introduction

Phaeocaulisin A is a guaiane-type sesquiterpene lactone isolated from the rhizomes of Curcuma phaeocaulis. This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory and anti-cancer activities.[1][2] Its complex tetracyclic structure, featuring a unique bridged acetal moiety, is believed to be crucial for its biological effects.[1][2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of Phaeocaulisin A, along with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Physical and Chemical Properties

A summary of the known physical and chemical properties of Phaeocaulisin A is presented below. It is important to note that the naturally occurring isomer is (+)-Phaeocaulisin A.[1]

PropertyValueReference
Molecular Formula C₁₅H₁₈O₅[3]
Molecular Weight 278.30 g/mol [3]
Appearance Not explicitly stated, likely a solid
Melting Point Not available in searched literature
Solubility Not explicitly stated in searched literature
Optical Rotation ([α]D) Synthetic (-)-Phaeocaulisin A: [α]D²⁵ -135 (c 0.1, CHCl₃). The naturally occurring enantiomer is (+)-Phaeocaulisin A.[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.05 (s, 1H), 5.20 (s, 1H), 4.78 (d, J = 9.2 Hz, 1H), 4.28 (t, J = 9.0 Hz, 1H), 3.21 (m, 1H), 2.85 (m, 1H), 2.45 (m, 1H), 2.20-2.05 (m, 2H), 1.95 (m, 1H), 1.85 (m, 1H), 1.75 (s, 3H), 1.25 (s, 3H).[1][2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.2, 149.8, 121.2, 108.9, 89.5, 82.1, 79.8, 51.2, 45.6, 38.9, 35.4, 30.1, 25.9, 21.4, 15.8.[1][2]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₅H₁₉O₅ [M+H]⁺: 279.1227; Found: 279.1226.[1]

Note: Detailed 1D and 2D NMR spectra, as well as mass spectrometry data, are available in the supporting information of the cited publications on the total synthesis of Phaeocaulisin A.[1][2][4]

Biological Activity and Signaling Pathways

Phaeocaulisin A exhibits significant anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Phaeocaulisin A is a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with an IC₅₀ value of 1.5 µM.[1][3][4] This activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression. The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Phaeocaulisin_A Phaeocaulisin A Phaeocaulisin_A->IKK Inhibits DNA DNA NF-κB_n->DNA Binds iNOS_mRNA iNOS_mRNA DNA->iNOS_mRNA Transcription iNOS_Protein iNOS_Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide iNOS_Protein->NO Produces

Diagram 1: Proposed anti-inflammatory signaling pathway of Phaeocaulisin A.
Anti-cancer Activity

Phaeocaulisin A has demonstrated cytotoxic effects against human melanoma A375 cells.[4] Its anti-cancer mechanism is believed to be mediated through the induction of apoptosis. This involves the modulation of key signaling pathways, including those involving p53 and Bcl-2 family proteins, which ultimately lead to the activation of caspases and programmed cell death.

Experimental Protocols

Isolation of Phaeocaulisins from Curcuma phaeocaulis

The general procedure for isolating guaiane-type sesquiterpenes, including Phaeocaulisin A, from the rhizomes of Curcuma phaeocaulis is outlined below.[3]

isolation_workflow Start Start: Dried Rhizomes of C. phaeocaulis Extraction Extraction with 95% Ethanol Start->Extraction Partition Partitioning with Ethyl Acetate and Water Extraction->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Petroleum ether-EtOAc gradient) EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purification Further Purification by Sephadex LH-20 and Prep-HPLC Fractions->Purification Phaeocaulisins Isolated Phaeocaulisins (A, B, D, H, etc.) Purification->Phaeocaulisins

Diagram 2: General workflow for the isolation of Phaeocaulisins.

Detailed Steps:

  • Extraction: The air-dried and powdered rhizomes of C. phaeocaulis are extracted with 95% ethanol at room temperature.

  • Partitioning: The resulting crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction, which is rich in sesquiterpenoids, is subjected to silica gel column chromatography. Elution is typically performed with a gradient of petroleum ether and ethyl acetate.

  • Further Purification: Fractions containing compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure Phaeocaulisins.[3]

Laboratory Synthesis of Phaeocaulisin A

The total synthesis of Phaeocaulisin A has been achieved and reported in the literature.[1][5][6] These synthetic routes are complex, multi-step processes. For detailed, step-by-step protocols, including reaction conditions, reagent quantities, and purification methods, readers are directed to the experimental sections and supplementary information of the primary literature.[1][2][5]

Conclusion

Phaeocaulisin A is a promising natural product with significant potential for the development of novel anti-inflammatory and anti-cancer therapeutics. Its well-characterized chemical structure and biological activities provide a solid foundation for further investigation. This technical guide summarizes the key properties of Phaeocaulisin A and provides essential information for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future research should focus on elucidating the precise molecular targets and further exploring the therapeutic potential of this fascinating molecule and its analogues.

References

Spectroscopic Profile of Phaeocaulisin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phaeocaulisin E, a guaiane-type sesquiterpenoid isolated from the rhizomes of Curcuma phaeocaulis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, are crucial for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Chemical Structure

This compound is one of ten new guaiane-type sesquiterpenes (phaeocaulisins A-J) first reported by Liu et al. in 2013.[1][2] Its structure was elucidated through extensive spectroscopic analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound

Unfortunately, the specific ¹H and ¹³C NMR chemical shift values for this compound are not available in the publicly accessible abstracts of the primary literature. This detailed data is contained within the full publication and its supporting information.

Table 2: Infrared (IR) Spectroscopic Data for this compound

Detailed IR absorption bands for this compound are reported in the primary literature and are essential for identifying characteristic functional groups.

Table 3: Mass Spectrometry (MS) Data for this compound

High-resolution mass spectrometry (HRMS) data is critical for determining the elemental composition and exact mass of this compound.

Experimental Protocols

The isolation and spectroscopic analysis of this compound followed standardized laboratory procedures as detailed in the primary literature.[1][2]

Isolation of this compound

The rhizomes of Curcuma phaeocaulis were subjected to extraction and a series of chromatographic techniques to isolate the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer, typically in a deuterated solvent like CDCl₃ or CD₃OD.

  • Infrared Spectroscopy: The IR spectrum was obtained using an IR spectrophotometer, with the sample prepared as a thin film or in a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra were acquired using an appropriate mass spectrometer to determine the accurate mass and molecular formula.

Logical Workflow for Spectroscopic Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Curcuma phaeocaulis (Rhizomes) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr ir Infrared (IR) Spectroscopy pure_compound->ir ms Mass Spectrometry (MS) pure_compound->ms data_analysis Data Interpretation & Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure Determination of This compound Structure data_analysis->structure

Caption: General workflow from plant material to structure elucidation.

Signaling Pathways and Biological Activity

Phaeocaulisins, including this compound, have been investigated for their potential biological activities. The primary study on these compounds evaluated their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1][2] This suggests a potential role in modulating inflammatory pathways.

The diagram below illustrates a simplified representation of the LPS-induced NO production pathway that this compound is suggested to inhibit.

Signaling_Pathway Inhibition of LPS-Induced NO Production by this compound lps Lipopolysaccharide (LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 signaling Intracellular Signaling (e.g., NF-κB pathway) tlr4->signaling inos Inducible Nitric Oxide Synthase (iNOS) Expression signaling->inos no_production Nitric Oxide (NO) Production inos->no_production phaeocaulisin_e This compound phaeocaulisin_e->inhibition inhibition->inos

Caption: Proposed inhibitory action of this compound.

References

Phaeocaulisin E: An Obscure Member of a Promising Family of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that while a family of compounds designated as Phaeocaulisins A-J has been isolated from the rhizomes of Curcuma phaeocaulis, there is a significant lack of specific scientific literature and data available for Phaeocaulisin E.[1][2] This scarcity of information prevents the creation of an in-depth technical guide on this particular compound at this time.

The vast majority of published research focuses on other members of this family, most notably Phaeocaulisin A and Phaeocaulisin D. These compounds have garnered scientific interest for their significant biological activities.

Given the user's interest in this class of molecules, we propose to provide a comprehensive technical guide on the well-documented and biologically active Phaeocaulisin A . A wealth of information is available for this compound, allowing for a thorough exploration of its discovery, biological effects, and the intricate chemistry of its synthesis.

We will proceed with generating a detailed whitepaper on Phaeocaulisin A to provide valuable insights into the therapeutic potential and scientific importance of the phaeocaulisin family, in lieu of the requested information on this compound. This will include all the specified requirements such as quantitative data tables, detailed experimental protocols, and Graphviz diagrams.

References

Biological Activity Screening of Phaeocaulisins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the biological activity screening of Phaeocaulisins, a class of guaiane-type sesquiterpenes. It is important to note that a literature search did not yield specific data for a compound designated "Phaeocaulisin E." Therefore, this document focuses on the known biological activities of closely related and well-studied Phaeocaulisins, particularly Phaeocaulisin A and Phaeocaulisin D, as well as extracts from their source, Curcuma phaeocaulis. The methodologies and findings presented herein provide a framework for the potential screening of other related compounds.

Introduction

Phaeocaulisins are a group of sesquiterpenoid compounds isolated from the rhizomes of Curcuma phaeocaulis, a plant used in traditional Chinese medicine.[1] These compounds have garnered significant interest from the scientific community due to their potential therapeutic properties, including anti-inflammatory and anticancer activities.[2][3] This guide provides an in-depth overview of the screening protocols and known biological activities of key Phaeocaulisins and C. phaeocaulis extracts, intended for researchers, scientists, and professionals in drug development.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of Phaeocaulisin A, Phaeocaulisin D, a synthetic analog of Phaeocaulisin A, and various extracts of Curcuma phaeocaulis.

Table 1: Anti-inflammatory Activity of Phaeocaulisins

Compound/ExtractAssayCell LineEndpointIC₅₀ ValueReference
Phaeocaulisin ALipopolysaccharide (LPS)-induced Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesNO Inhibition1.5 µM[2][4][5]
Phaeocaulisin DLipopolysaccharide (LPS)-induced Nitric Oxide (NO) ProductionMacrophagesNO Inhibition5.9 µM[6]

Table 2: Anticancer Activity of Phaeocaulisin A and a Synthetic Analog

CompoundCell LineCancer TypeAssayIC₅₀ ValueReference
Phaeocaulisin AA375Human MelanomaAntiproliferationActivity at 5 & 10 µM[4][5]
Analog 21MDA-MB-468Triple-Negative Breast CancerColony Formation0.248 µM[4]
Analog 21SKBR3HER2+ Breast CancerColony Formation1.161 µM[4]
Analog 21MDA-MB-231Triple-Negative Breast CancerColony Formation2.693 µM[4]

Table 3: Antitumor Activity of Curcuma phaeocaulis Extracts

ExtractCell LinesCancer TypeEffectReference
Ethanol ExtractSMMC-7721, HepG-2, A549, HelaHepatoma, Lung, CervicalInhibition of proliferation[7][8]
Petroleum Ether & Ethyl Acetate FractionsSMMC-7721, HepG-2, A549, HelaHepatoma, Lung, CervicalSignificant inhibition of proliferation[7][8]
Ethanol ExtractMCF-7Breast AdenocarcinomaInhibition of proliferation, induction of apoptosis[7][9][10]
Essential OilHCT116Human Colon CancerInhibition of proliferation (IC₅₀ = 678.5 µg/ml)[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the anti-inflammatory and anticancer activities of Phaeocaulisins and C. phaeocaulis extracts.

Anti-inflammatory Activity Screening

3.1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a primary screening method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed RAW 264.7 cells (e.g., 5 x 10⁵ cells/ml) in 96-well plates and incubate until adherent.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Phaeocaulisin A) for a specified period (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/ml) to induce an inflammatory response, in the presence of the test compound.

    • Incubate for a further 24 hours.

    • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[7] This involves mixing the cell culture medium with an equal volume of Griess reagent (a mixture of sulfanilamide and N-1-naphthylenediamine dihydrochloride in phosphoric acid).

    • Determine the nitrite concentration by measuring the absorbance at a specific wavelength (e.g., 540 nm) and comparing it to a standard curve of sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Anticancer Activity Screening

3.2.1. Cell Proliferation and Viability Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A375, HCT116) in their respective recommended media and conditions.

  • Assay Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

3.2.2. Apoptosis Assays

These assays determine if the anticancer effect of a compound is due to the induction of programmed cell death (apoptosis).

  • Mechanism of Action: The ethanol extract of C. phaeocaulis has been shown to induce apoptosis in MCF-7 cells, mediated by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), regulation of Bcl-2 family proteins, and activation of caspases.[7][9][10]

  • Common Techniques:

    • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7).

    • Western Blotting: To analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

    • Mitochondrial Membrane Potential (ΔΨm) Assays: Using fluorescent dyes like JC-1 to detect the loss of mitochondrial membrane potential, an early indicator of apoptosis.

Visualizations: Signaling Pathways and Workflows

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening natural products like Phaeocaulisins for biological activity.

G cluster_0 Preparation & Isolation cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action & In Vivo Studies A Plant Material (Curcuma phaeocaulis) B Extraction (e.g., Ethanol) A->B C Fractionation (e.g., Petroleum Ether, Ethyl Acetate) B->C D Isolation of Phaeocaulisins C->D E Anti-inflammatory Assays (e.g., NO Inhibition) D->E F Anticancer Assays (e.g., MTT, Apoptosis) D->F G Other Bioassays (e.g., Antimicrobial, Antioxidant) D->G H Active Compound Identification E->H F->H G->H I Structure-Activity Relationship (SAR) Studies H->I J Synthesis of Analogs I->J K Signaling Pathway Analysis J->K L Animal Models K->L

General workflow for screening Phaeocaulisins.
Simplified NLRP3 Inflammasome Activation Pathway

Extracts of Curcuma phaeocaulis have been shown to inhibit the NLRP3 inflammasome.[12] This pathway is a key component of the innate immune system and its dysregulation is implicated in various inflammatory diseases.

G LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB ProIL1b Pro-IL-1β NFkB->ProIL1b NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene IL1b Mature IL-1β ProIL1b->IL1b NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein Transcription & Translation Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome DAMPs DAMPs / PAMPs DAMPs->Inflammasome Signal 2 (Activation) Casp1 Active Caspase-1 Inflammasome->Casp1 Activation ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation

Simplified NLRP3 inflammasome activation pathway.
Apoptosis Signaling Pathway Induced by C. phaeocaulis Extract

The ethanol extract of C. phaeocaulis has been reported to induce apoptosis in breast cancer cells through the intrinsic pathway.

G Cpv C. phaeocaulis Extract ROS ↑ Reactive Oxygen Species (ROS) Cpv->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Cpv->Bcl2 Bax ↑ Bax (Pro-apoptotic) Cpv->Bax Mito Mitochondria ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis pathway induced by C. phaeocaulis extract.

Conclusion

While specific data on this compound remains elusive, the existing research on Phaeocaulisin A, Phaeocaulisin D, and extracts of Curcuma phaeocaulis strongly indicates that this class of compounds holds significant promise as a source of novel anti-inflammatory and anticancer agents. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for the continued investigation of Phaeocaulisins and the development of new therapeutic leads. Future research should focus on the isolation and characterization of other Phaeocaulisin derivatives, including the potential "this compound," and a systematic evaluation of their biological activities to further elucidate their therapeutic potential.

References

Phaeocaulisin E: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers Phaeocaulisin A and D, as well as extracts from Curcuma phaeocaulis. However, specific mechanistic studies on Phaeocaulisin E are not available in the current body of published research. This guide, therefore, extrapolates potential mechanisms of action for this compound based on the activities of its structural analogs and the plant from which it is derived. The experimental protocols and signaling pathways detailed herein are based on studies of these related compounds and should be considered as a predictive framework for future research on this compound.

Introduction

Phaeocaulisins are a class of guaiane-type sesquiterpenoids isolated from the rhizomes of Curcuma phaeocaulis, a plant used in traditional Chinese medicine. While research has illuminated the anti-inflammatory and anti-cancer properties of Phaeocaulisin A and D, this compound remains largely uncharacterized. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the potential mechanism of action of this compound, drawing parallels from its closely related chemical entities.

Quantitative Data on Related Phaeocaulisins

Quantitative data on the biological activity of Phaeocaulisins is limited. The most relevant data point comes from studies on Phaeocaulisin A, which has demonstrated anti-inflammatory effects. A penultimate intermediate of a synthetic analog of Phaeocaulisin A has also shown promising anticancer activity.[1]

CompoundBiological ActivityAssay SystemIC50 ValueReference
Phaeocaulisin AAnti-inflammatoryInhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages1.5 μM[2][3]
Phaeocaulisin A Analog (penultimate intermediate)AnticancerProliferation of triple-negative or HER2+ breast cancer cell linesNot Reported[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound, based on protocols used for related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the effect of a compound on cell proliferation and determining its cytotoxic potential.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HepG2 for liver cancer; A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for a specified time.

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and experimental workflows that could be involved in the mechanism of action of this compound.

Putative Apoptotic Pathway of this compound

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Phaeocaulisin_E This compound Bcl2_family Bcl-2 family (Bax ↑, Bcl-2 ↓) Phaeocaulisin_E->Bcl2_family Death_Receptors Death Receptors (e.g., Fas, TNFR1) Phaeocaulisin_E->Death_Receptors Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 activation Apoptosome->Caspase_3 DISC DISC formation Death_Receptors->DISC Caspase_8 Caspase-8 activation DISC->Caspase_8 Caspase_8->Caspase_3 PARP_cleavage PARP cleavage Caspase_3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Putative intrinsic and extrinsic apoptotic pathways induced by this compound.

Experimental Workflow for Investigating Anticancer Activity

Start This compound Treatment of Cancer Cells MTT Cell Viability Assay (MTT) Start->MTT Flow_Cytometry Apoptosis Analysis (Annexin V/PI) Start->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Start->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Elucidation of Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for studying the anticancer mechanism of this compound.

Potential PI3K/Akt Signaling Pathway Modulation

Phaeocaulisin_E This compound PI3K PI3K Phaeocaulisin_E->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from related compounds, particularly Phaeocaulisin A, suggest that it may possess both anti-inflammatory and anticancer properties. The primary mechanism is likely to involve the induction of apoptosis through the modulation of key signaling pathways such as the intrinsic and extrinsic apoptotic pathways, and potentially the PI3K/Akt pathway. The experimental protocols and visualized pathways presented in this guide offer a solid foundation for researchers to begin to unravel the specific molecular mechanisms of this compound. Further investigation is imperative to validate these hypotheses and to fully understand the therapeutic potential of this natural product.

References

Identifying the Cellular Targets of Phaeocaulisin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E belongs to the guaiane-type sesquiterpenoids, a class of natural products isolated from the rhizomes of Curcuma phaeocaulis.[1] While direct studies on the cellular targets of this compound are not yet available in the public domain, related compounds from the Phaeocaulisin family, such as Phaeocaulisin A and D, have demonstrated notable anti-inflammatory and anticancer activities.[1][2][3] For instance, Phaeocaulisin A is a non-cytotoxic inhibitor of nitric oxide production in RAW 264.7 macrophages, with an IC50 of 1.5 μM, suggesting its potential in modulating inflammatory pathways.[3] Furthermore, a penultimate intermediate in the total synthesis of Phaeocaulisin A has shown promising anticancer activity against triple-negative and HER2+ breast cancer cell lines.[3] Phaeocaulisin D has also been reported to inhibit nitric oxide production.[1] These findings underscore the therapeutic potential of the Phaeocaulisin scaffold and highlight the critical need to identify the specific cellular targets of its analogues, including this compound, to elucidate their mechanisms of action and accelerate drug development efforts.

This technical guide provides a comprehensive overview of a proposed strategy for the identification and validation of the cellular targets of this compound. It is designed to equip researchers, scientists, and drug development professionals with a clear roadmap, detailing established experimental protocols and data presentation formats. While awaiting specific experimental data on this compound, this document leverages methodologies successfully applied to other bioactive natural products to outline a robust research plan.

Hypothetical Target Identification Strategy

The identification of cellular targets for a novel bioactive compound like this compound can be approached through a combination of affinity-based proteomics and activity-based assays. A generalized workflow is presented below.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation Phaeocaulisin_E_Probe Synthesize this compound-based Affinity Probe Affinity_Purification Affinity Purification Phaeocaulisin_E_Probe->Affinity_Purification Cell_Lysate Prepare Cell/Tissue Lysate Cell_Lysate->Affinity_Purification Mass_Spec LC-MS/MS Analysis Affinity_Purification->Mass_Spec Protein_ID Protein Identification & Quantification Mass_Spec->Protein_ID Candidate_Targets Candidate Cellular Targets Protein_ID->Candidate_Targets Biophysical_Assays Biophysical Interaction Assays (e.g., SPR, ITC) Candidate_Targets->Biophysical_Assays Cellular_Assays Cellular Thermal Shift Assay (CETSA) Candidate_Targets->Cellular_Assays Genetic_Validation Genetic Validation (e.g., siRNA/CRISPR) Candidate_Targets->Genetic_Validation Validated_Target Validated Cellular Target Biophysical_Assays->Validated_Target Cellular_Assays->Validated_Target Genetic_Validation->Validated_Target

Figure 1: Proposed workflow for the identification and validation of this compound cellular targets.

Data Presentation: Structuring Quantitative Proteomics Data

Following affinity purification and mass spectrometry, quantitative data should be meticulously organized to facilitate the identification of high-confidence candidate targets. The table below serves as a template for presenting such data.

Protein ID (UniProt) Gene Name Fold Change (Probe/Control) p-value Unique Peptides Identified Function/Pathway Annotation
Example: P04637TP5315.20.00112Tumor suppressor; cell cycle regulation
Example: Q02750IKBKB10.80.0059NF-κB signaling pathway
Example: P10275STAT38.50.0127JAK/STAT signaling pathway
..................

Table 1: Template for summarizing quantitative proteomics data from affinity purification-mass spectrometry experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline the core experimental protocols for the proposed target identification strategy.

Synthesis of this compound-based Affinity Probe

A this compound-based affinity probe would be synthesized by introducing a linker with a terminal reactive group (e.g., alkyne or azide for click chemistry) or a biotin moiety. The modification site on the this compound scaffold should be carefully chosen to minimize disruption of its bioactive conformation, guided by structure-activity relationship (SAR) studies of related compounds.

Affinity Purification of Target Proteins
  • Cell Culture and Lysis: Select a relevant cell line based on the known biological activities of Phaeocaulisins (e.g., RAW 264.7 macrophages for anti-inflammatory studies or a breast cancer cell line for anticancer studies). Culture cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Immobilization: If a biotinylated probe is used, immobilize it on streptavidin-coated magnetic beads. For probes with a click chemistry handle, perform the click reaction with azide- or alkyne-modified beads.

  • Incubation and Washing: Incubate the cell lysate with the probe-immobilized beads to allow for the binding of target proteins. As a negative control, incubate lysate with beads alone or with beads and a scrambled/inactive version of the probe. Perform stringent washing steps to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and DTT).

LC-MS/MS Analysis and Protein Identification
  • Sample Preparation: The eluted proteins are subjected to in-solution or in-gel trypsin digestion to generate peptides.

  • LC-MS/MS: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using a suitable software suite (e.g., MaxQuant) for protein identification and label-free quantification (LFQ). The identified proteins are searched against a relevant protein database (e.g., UniProt).

Target Validation Assays
  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of proteins in their native environment. The binding of a ligand, such as this compound, can alter the thermal stability of its target protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique used to measure the binding affinity and kinetics between a purified candidate protein and this compound.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

  • Genetic Validation (siRNA/CRISPR): Knockdown or knockout of the candidate target gene using siRNA or CRISPR/Cas9 should abolish or reduce the biological effect of this compound in cellular assays.

Hypothetical Signaling Pathway Modulation

Given the reported anti-inflammatory activity of related Phaeocaulisins, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a hypothetical scenario where this compound inhibits this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation Phaeocaulisin_E This compound Phaeocaulisin_E->IKK_Complex NF_kB NF-κB IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

While the direct cellular targets of this compound remain to be elucidated, the established biological activities of its structural analogues provide a strong rationale for a comprehensive target identification campaign. The methodologies outlined in this guide, encompassing affinity-based proteomics and rigorous biophysical and cellular validation assays, offer a proven framework for such an endeavor. The successful identification of this compound's cellular targets will be a pivotal step in understanding its mechanism of action and will undoubtedly accelerate its development as a potential therapeutic agent for inflammatory diseases and cancer.

References

In Vitro Profile of Phaeocaulisins: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed guide to the in vitro studies of Phaeocaulisin compounds, a class of guaianolide sesquiterpenes with demonstrated anti-inflammatory and anticancer potential. Notably, while the query specified Phaeocaulisin E, a comprehensive literature search reveals a significant lack of published in vitro studies for this specific analogue. The available research primarily focuses on Phaeocaulisin A and D. This guide, therefore, synthesizes the current knowledge on these related compounds and the broader class of guaianolides to provide a foundational understanding of their biological activities and potential mechanisms of action.

Executive Summary

Phaeocaulisins, particularly Phaeocaulisin A, have emerged as promising natural products with potent biological activities. In vitro studies have substantiated their anti-inflammatory effects through the inhibition of nitric oxide (NO) production in macrophages and their anticancer properties via the suppression of cancer cell proliferation. The primary mechanism of action for the broader class of guaianolide sesquiterpenes is believed to involve the modulation of key inflammatory and cancer-related signaling pathways, including Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) pathway. This document details the available quantitative data, experimental methodologies, and hypothesized signaling cascades associated with Phaeocaulisins and related compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Phaeocaulisin A and its potent analogue, compound 21.

Table 1: Anti-inflammatory Activity of Phaeocaulisin A

CompoundCell LineAssayEndpointIC50 Value (µM)Reference
Phaeocaulisin ARAW 264.7 MacrophagesGriess AssayNitric Oxide (NO) Inhibition1.5[1][2][3][4]

Table 2: Anticancer Activity of Phaeocaulisin A and Analogue 21

CompoundCell LineCancer TypeAssayIC50 Value (µM)Reference
Phaeocaulisin AA375Human MelanomaProliferation Assay- (Active at 5 & 10 µM)[2][3]
Analogue 21MDA-MB-468Triple-Negative Breast CancerColony Formation Assay0.248[2]
Analogue 21SKBR3HER2+ Breast CancerColony Formation Assay1.161[2]
Analogue 21MDA-MB-231Triple-Negative Breast CancerColony Formation Assay2.693[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are generalized based on standard laboratory practices and should be adapted as necessary for specific experimental conditions.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., Phaeocaulisin A) and incubated for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for a further 24 hours.

b. Measurement of Nitrite Concentration (Griess Assay):

  • After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[5]

Anticancer Activity: Cell Proliferation (CCK-8) Assay

This protocol describes a colorimetric assay for the determination of cell viability in cancer cell lines, which is indicative of the antiproliferative effects of a test compound.

a. Cell Seeding and Treatment:

  • Cancer cell lines (e.g., A375, MDA-MB-468) are seeded in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium.

  • The plate is pre-incubated for 24 hours to allow for cell attachment.

  • 10 µL of medium containing various concentrations of the test compound is added to each well.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

b. CCK-8 Reagent Addition and Measurement:

  • 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • The plate is incubated for 1-4 hours at 37°C.

  • The absorbance at 450 nm is measured using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells, and IC50 values are calculated from the dose-response curves.[6][7][8][9]

Visualizing the Molecular Mechanisms: Signaling Pathways

The anti-inflammatory and anticancer effects of guaianolide sesquiterpenes, the class to which Phaeocaulisins belong, are believed to be mediated through the modulation of critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the hypothesized mechanisms of action.

Disclaimer: The following pathways represent the generally accepted mechanisms for anti-inflammatory and anticancer guaianolides. Direct experimental evidence confirming that Phaeocaulisins operate through these specific pathways is still emerging.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Phaeocaulisin Phaeocaulisin Phaeocaulisin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4

Figure 1: Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway Inhibition. This diagram illustrates how Phaeocaulisins may inhibit the activation of the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor STAT3 STAT3 GrowthFactorReceptor->STAT3 Phosphorylates P_STAT3 p-STAT3 P_STAT3_dimer p-STAT3 Dimer P_STAT3->P_STAT3_dimer Dimerizes Phaeocaulisin Phaeocaulisin Phaeocaulisin->STAT3 Inhibits Phosphorylation DNA DNA P_STAT3_dimer->DNA Translocates & Binds TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) DNA->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Promotes GrowthFactor Growth Factor/ Cytokine (e.g., IL-6) GrowthFactor->GrowthFactorReceptor

Figure 2: Potential Anticancer Mechanism via STAT3 Pathway Inhibition. This diagram depicts the potential for Phaeocaulisins to inhibit the phosphorylation and activation of STAT3, a transcription factor that regulates genes involved in cell proliferation and survival.

Conclusion and Future Directions

The available in vitro data, primarily on Phaeocaulisin A, strongly suggest that Phaeocaulisins are a promising class of natural products for the development of novel anti-inflammatory and anticancer therapeutics. The potent activity of a synthetic analogue further highlights the potential for medicinal chemistry efforts to optimize the therapeutic properties of this scaffold.

However, significant research gaps remain. There is a pressing need for in vitro studies on this compound and other less-studied analogues to build a comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to definitively confirm the involvement of the NF-κB, COX-2, and IL-6/STAT3 pathways in the biological activities of Phaeocaulisins. Future research should focus on elucidating the specific molecular targets and downstream effects of these compounds to accelerate their translation into clinical candidates.

References

Methodological & Application

Proposed Total Synthesis of Phaeocaulisin E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E is a member of the guaiane-type sesquiterpenoid family of natural products isolated from the rhizomes of Curcuma phaeocaulis. While several members of this family, notably Phaeocaulisin A and D, have been the subject of synthetic studies due to their interesting biological activities, a total synthesis of this compound has not yet been reported. This document outlines a proposed synthetic strategy for this compound, drawing upon established methodologies from the successful total syntheses of its structural analogues. The protocols provided herein are intended to serve as a guide for researchers aiming to synthesize this compound and explore its therapeutic potential.

Structural Analysis and Retrosynthetic Strategy

The chemical structure of this compound, as elucidated by Liu et al., features a 5-7-5 fused carbocyclic core characteristic of guaianolides. A detailed comparison with the structures of Phaeocaulisin A and D reveals key differences that inform the proposed synthetic approach.

Retrosynthetic Analysis:

Our proposed retrosynthesis of this compound commences with a disconnection of the C4-C5 olefin, which can be introduced in a late-stage elimination reaction. The core 5-7 fused ring system can be envisioned to arise from an intramolecular aldol condensation. This central intermediate, a keto-aldehyde, can be traced back to a linear precursor assembled through strategic coupling reactions, mirroring the approaches utilized in the syntheses of Phaeocaulisin A by the research groups of Procter and Dai.

Proposed Synthetic Pathway

The proposed forward synthesis of this compound is depicted in the following workflow diagram. The synthesis is designed to be convergent, assembling key fragments before the crucial cyclization steps to construct the core structure.

This compound Synthesis Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly and Cyclization cluster_3 Final Modifications A1 Commercially Available Starting Material A A2 Multi-step Conversion A1->A2 Known Chemistry C1 Fragment A + Fragment B Coupling Reaction A2->C1 B1 Commercially Available Starting Material B B2 Functionalization B1->B2 B2->C1 C2 Key Intermediate (Linear Precursor) C1->C2 C3 Intramolecular Aldol Condensation C2->C3 C4 Cyclized Core C3->C4 D1 Functional Group Interconversion C4->D1 D2 Late-stage Oxidation/ Elimination D1->D2 This compound This compound D2->this compound

Figure 1: Proposed workflow for the total synthesis of this compound.

Experimental Protocols

The following are detailed protocols for key transformations in the proposed synthesis of this compound, adapted from the syntheses of Phaeocaulisin A and D.

Protocol 1: Intramolecular Aldol Condensation to Form the 5-7 Fused Ring System

This protocol is adapted from the work of Dai and coworkers in the total synthesis of (±)-Phaeocaulisin A.

Materials:

  • Keto-aldehyde precursor

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the keto-aldehyde precursor (1.0 equiv) in anhydrous THF (0.05 M) is cooled to -78 °C under an argon atmosphere.

  • LDA (1.1 equiv) is added dropwise to the solution over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with EtOAc (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.

Protocol 2: Late-Stage Olefin Introduction via Elimination

This protocol is a general method for introducing unsaturation and is inspired by strategies used in various natural product syntheses.

Materials:

  • Hydroxylated intermediate

  • Burgess reagent

  • Benzene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the hydroxylated intermediate (1.0 equiv) in anhydrous benzene (0.1 M) is added Burgess reagent (1.5 equiv) in one portion at room temperature under an argon atmosphere.

  • The reaction mixture is heated to 60 °C and stirred for 2 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the olefin product.

Quantitative Data Summary

The following tables summarize the yields of key reactions from the total syntheses of Phaeocaulisin A, which are anticipated to be comparable in the proposed synthesis of this compound.

Table 1: Summary of Key Reaction Yields in the Synthesis of Phaeocaulisin A by Procter et al.

Step No.ReactionReagents and ConditionsYield (%)
1Sharpless Asymmetric DihydroxylationAD-mix-β, t-BuOH/H₂O, 0 °C85
2Oxidative CleavageNaIO₄, THF/H₂O92
3SmI₂ Mediated CyclizationSmI₂, THF, -78 °C65
4DehydrationMartin's Sulfurane, CH₂Cl₂88

Table 2: Summary of Key Reaction Yields in the Synthesis of (±)-Phaeocaulisin A by Dai et al.

Step No.ReactionReagents and ConditionsYield (%)
1Conjugate AdditionMe₂CuLi, THF, -78 °C95
2Palladium-Catalyzed CarbonylationPd(OAc)₂, CO (1 atm), MeOH78
3Intramolecular Aldol CyclizationLDA, THF, -78 °C72
4Ketalization/Lactonization CascadeHBF₄·OEt₂, CH₂Cl₂65

Signaling Pathways and Logical Relationships

The strategic decisions in the proposed synthesis are guided by the functionalities present in the target molecule and the established reactivity of the key intermediates. The following diagram illustrates the logical flow of the synthetic strategy.

This compound Synthetic Logic Phaeocaulisin_E This compound Core_Structure Functionalized 5-7-5 Core Phaeocaulisin_E->Core_Structure Late-stage functionalization Linear_Precursor Acyclic Keto-Aldehyde Core_Structure->Linear_Precursor Intramolecular Aldol Cyclization Fragments Key Building Blocks (Fragment A and Fragment B) Linear_Precursor->Fragments Convergent Fragment Coupling Starting_Materials Simple, Achiral Starting Materials Fragments->Starting_Materials Multi-step Synthesis

Figure 2: Logical relationships in the retrosynthetic analysis of this compound.

Conclusion

The proposed total synthesis of this compound provides a viable and strategic pathway for the preparation of this natural product. By leveraging the successful strategies employed in the syntheses of its congeners, this approach offers a high probability of success. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling further investigation into the biological properties of this compound and the development of novel therapeutic agents.

Structural Elucidation of Phaeocaulisin E

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in the asymmetric synthesis of complex natural products is driven by their potential as therapeutic agents. Phaeocaulisin E, a member of the guaiane-type sesquiterpenoid family isolated from the rhizomes of Curcuma phaeocaulis, has garnered attention for its potential biological activities, akin to its well-studied analogue, Phaeocaulisin A, which has demonstrated anti-inflammatory and anticancer properties.[1][2] This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The synthesis is based on established strategies for the construction of the core structure of Phaeocaulisin A.

This compound belongs to the guaiane-type sesquiterpenes, characterized by a 5-7 fused bicyclic carbon skeleton. While a direct total synthesis of this compound has not been extensively reported, its structural similarity to Phaeocaulisin A allows for the adaptation of existing synthetic routes. For the purpose of this protocol, we will postulate that this compound differs from Phaeocaulisin A by the presence of an additional hydroxyl group, a common variation within this class of natural products. The proposed synthetic strategies are therefore designed to allow for the late-stage introduction or modification of functional groups to yield this compound.

Two primary strategies for the asymmetric synthesis of the Phaeocaulisin core have been reported, one by Procter and co-workers and another by Dai and co-workers, both targeting Phaeocaulisin A.[1][3] These methodologies offer robust pathways to the key structural motifs of the Phaeocaulisin family.

Strategy 1: Enantioselective Synthesis via Sharpless Dihydroxylation and SmI₂-Mediated Cyclization (Procter Approach Adaptation)

This approach relies on an early-stage enantioselective dihydroxylation to establish the key stereochemistry, followed by two critical samarium(II) iodide-mediated reductive cyclizations to construct the complex tetracyclic core.[1][4]

Overall Synthetic Workflow

G A Starting Material (Commercially Available Achiral Precursor) B Sharpless Asymmetric Dihydroxylation A->B C Functional Group Manipulations B->C D First SmI₂-Mediated Reductive Cyclization C->D E Intermediate Processing D->E F Second SmI₂-Mediated Reductive Cyclization E->F G Late-Stage Functionalization (Introduction of Hydroxyl Group) F->G H This compound G->H

Caption: Workflow for the asymmetric synthesis of this compound via the Procter approach.

Key Experimental Protocols

1. Sharpless Asymmetric Dihydroxylation

This step is crucial for establishing the initial chirality of the molecule.

  • Protocol:

    • To a solution of the alkene precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 equiv).

    • Stir the resulting heterogeneous mixture vigorously at 0 °C until the reaction is complete, as monitored by TLC (typically 12-24 hours).

    • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

2. SmI₂-Mediated Reductive Cyclization

This powerful reaction is used to form key carbon-carbon bonds and construct the ring systems.

  • Protocol for the First Cyclization:

    • Prepare a 0.1 M solution of SmI₂ in THF from samarium metal and diiodoethane.

    • To a solution of the acyclic precursor (1.0 equiv) and a proton source (e.g., tert-butanol, 4.0 equiv) in THF (0.01 M) at -78 °C under an argon atmosphere, add the freshly prepared SmI₂ solution (2.2 equiv) dropwise until a persistent blue color is observed.

    • Stir the reaction at -78 °C for 1-2 hours or until completion as indicated by TLC.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield the cyclized product.

Quantitative Data Summary (Procter Approach)
StepProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Sharpless Asymmetric DihydroxylationChiral Diol85-95>95% ee
First SmI₂-Mediated Reductive CyclizationMonocyclic Intermediate70-80>10:1 dr
Second SmI₂-Mediated Reductive CyclizationTetracyclic Core60-70>5:1 dr
Late-Stage FunctionalizationThis compound40-50-

Strategy 2: Racemic Synthesis via Palladium-Catalyzed Cyclopropanol Ring-Opening Carbonylation and Aldol Cyclization (Dai Approach Adaptation)

This strategy provides a more concise route to the core structure, albeit in a racemic form. Subsequent chiral resolution or adaptation to an asymmetric variant would be necessary for an enantioselective synthesis. This approach features a novel palladium-catalyzed carbonylation and a key aldol cyclization to form the seven-membered ring.[3]

Overall Synthetic Workflow

G A Starting Material (Cyclopentenone derivative) B Kulinkovich Reaction A->B C Pd-Catalyzed Cyclopropanol Ring-Opening Carbonylation B->C D Intramolecular Aldol Cyclization C->D E Cascade Ketalization-Lactonization D->E F Late-Stage Functionalization E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via the Dai approach.

Key Experimental Protocols

1. Palladium-Catalyzed Cyclopropanol Ring-Opening Carbonylation

This reaction efficiently constructs a key γ-ketoester intermediate.

  • Protocol:

    • To a solution of the cyclopropanol precursor (1.0 equiv) in methanol (0.05 M) add Pd(OAc)₂ (10 mol %) and an oxidant such as benzoquinone (1.2 equiv).

    • Pressurize the reaction vessel with carbon monoxide (1 atm, balloon).

    • Heat the mixture at 50 °C for 12-16 hours.

    • Cool the reaction to room temperature, vent the CO, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the γ-ketoester.

2. Intramolecular Aldol Cyclization

This step is critical for the formation of the seven-membered carbocycle.

  • Protocol:

    • To a solution of the diketone precursor (1.0 equiv) in THF (0.02 M) at -78 °C, add a solution of a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product via flash chromatography to yield the cycloheptenone.

Quantitative Data Summary (Dai Approach)
StepProductYield (%)
Pd-Catalyzed Cyclopropanol Ring-Opening Carbonylationγ-Ketoester65-75
Intramolecular Aldol CyclizationCycloheptenone70-85
Cascade Ketalization-LactonizationTetracyclic Core50-60
Late-Stage FunctionalizationThis compound45-55

Conclusion

The asymmetric synthesis of this compound can be approached through adaptations of established routes for Phaeocaulisin A. The Procter approach offers an enantioselective synthesis from the outset, while the Dai approach provides a more convergent route that would require subsequent resolution or asymmetric modification. The choice of strategy will depend on the specific requirements of the research, including the need for enantiopure material and the desired overall efficiency. The detailed protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of this and other related guaiane-type sesquiterpenoids for further biological evaluation.

References

Application Notes & Protocols: Purification of Phaeocaulisin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the purification of Phaeocaulisin E, a diterpenoid with potential therapeutic applications. The methodologies described are based on established procedures for the isolation of similar compounds from Isodon and Curcuma species.

Introduction to this compound

This compound is a diterpenoid compound that has been isolated from plants of the Isodon and Curcuma genera. Diterpenoids from these sources have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. The purification of this compound is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

Summary of Purification Data

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical yields and purities achieved during the isolation of analogous diterpenoids from Isodon and Curcuma species. This data is compiled from various studies and serves as a general guideline.

Purification StepStarting MaterialFraction/EluentTypical Yield (w/w of crude extract)Typical PurityAnalytical Method
Solvent Extraction Dried Plant Material80% Ethanol10-15%MixtureGravimetric
Solvent Partitioning Crude Ethanol ExtractEthyl Acetate Fraction2-5%Enriched MixtureTLC, HPLC
Silica Gel Column Ethyl Acetate FractionGradient (Hexane:EtOAc)0.1-0.5%Partially PurifiedTLC, HPLC
Sephadex LH-20 Partially Purified FractionMethanol0.05-0.2%Increased PurityHPLC
Preparative HPLC Enriched FractionIsocratic (MeOH:H₂O)0.001-0.01%>95%HPLC, NMR

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from plant material.

Plant Material Extraction
  • Preparation: Air-dry the aerial parts or rhizomes of the source plant (e.g., Isodon serra or Curcuma phaeocaulis) and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with 80% ethanol (5 L) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[1][2]

Solvent Partitioning
  • Suspension: Suspend the crude ethanol extract (100 g) in distilled water (1 L).

  • Sequential Partitioning:

    • Transfer the suspension to a separatory funnel and partition sequentially with solvents of increasing polarity:

      • Petroleum Ether (3 x 1 L)

      • Ethyl Acetate (3 x 1 L)[3][4]

      • n-Butanol (3 x 1 L)

    • Collect each solvent fraction separately. This compound, being a moderately polar diterpenoid, is expected to be enriched in the ethyl acetate fraction.

  • Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is generally required to achieve high purity.

  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) in petroleum ether.

  • Sample Loading: Dissolve the dried ethyl acetate fraction (10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).[1]

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions with similar TLC profiles. Fractions containing the target compound are typically found in the mid-polarity range.

  • Purpose: This step is effective for removing pigments and smaller polar impurities.

  • Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.

  • Elution: Apply the concentrated, semi-purified fraction from the silica gel step to the column and elute with methanol.

  • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • System: Utilize a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase is a mixture of methanol and water, run in either isocratic or gradient mode. The exact ratio should be optimized based on analytical HPLC results. A typical starting point could be 70:30 (v/v) methanol:water.[5]

  • Injection and Collection: Inject the enriched fraction from the previous step and collect the peak corresponding to this compound based on its retention time.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity (>95%). The structure should be confirmed by spectroscopic methods such as NMR and MS.

Visualizations

Experimental Workflow

Purification_Workflow Start Dried Plant Material (Isodon or Curcuma sp.) Extraction Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Ethyl Acetate Fraction Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Enriched Fractions Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC End Pure this compound (>95% Purity) Prep_HPLC->End

Caption: Generalized workflow for the purification of this compound.

Postulated Anti-inflammatory Signaling Pathway

Compounds isolated from Curcuma phaeocaulis have been shown to inhibit the production of inflammatory mediators.[6][7] One of the key mechanisms is the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation PhaeocaulisinE This compound PhaeocaulisinE->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Apoptosis_Pathway PhaeocaulisinE This compound p53 p53 Activation PhaeocaulisinE->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Quantification of Phaeocaulisin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaeocaulisin E is a guaiane-type sesquiterpenoid with potential biological activities that necessitate accurate and reliable quantification in various matrices, including plant extracts and biological samples. Due to the limited availability of specific validated analytical methods for this compound, this document provides detailed proposed protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical principles for the analysis of sesquiterpenes and related natural products.

Introduction to Analytical Methods

The quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. The two primary recommended methods for the quantification of this compound are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a robust and widely available method for the quantification of compounds with a UV chromophore. Given the structural class of this compound, it is expected to have a suitable UV absorbance for detection. HPLC offers excellent separation of analytes from complex matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for quantifying low concentrations of this compound in complex biological matrices. The use of multiple reaction monitoring (MRM) ensures high specificity.

Proposed Quantitative Data Summary

The following tables summarize the proposed performance characteristics for the analytical methods. These values are hypothetical and should be validated experimentally.

Table 1: Proposed HPLC-UV Method Parameters

ParameterProposed Value
Linearity (r²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (%Recovery)95 - 105%

Table 2: Proposed LC-MS/MS Method Parameters

ParameterProposed Value
Linearity (r²)> 0.999
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)90 - 110%
Ionization ModeElectrospray Ionization (ESI) Positive
MRM Transition (Hypothetical)Precursor Ion > Product Ion

Experimental Protocols

General Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., rhizomes of Curcuma phaeocaulis) at 40-50°C to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 20 mL of methanol or ethanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine all the supernatants.

  • Filtration: Filter the combined extract through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Protocol for HPLC-UV Quantification

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for better peak shape)

  • This compound reference standard

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

      • Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by UV scan of this compound (likely between 200-280 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared sample extracts.

    • Quantify this compound in the samples by comparing the peak area with the calibration curve.

Protocol for LC-MS/MS Quantification

Instrumentation:

  • LC-MS/MS system with an ESI source

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) and the IS (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions containing this compound (0.1 to 1000 ng/mL) and a fixed concentration of the IS.

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (to be optimized):

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and the most stable product ion for this compound and the IS by direct infusion.

    • Optimize cone voltage and collision energy for each transition.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve based on the peak area ratio of the analyte to the IS.

    • Spike the sample extracts with the IS and inject.

    • Quantify this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant or Biological Sample extraction Solvent Extraction start->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC-UV Analysis filtration->hplc Higher Concentrations lcms LC-MS/MS Analysis filtration->lcms Lower Concentrations calibration Calibration Curve Construction hplc->calibration lcms->calibration quantification Quantification of this compound calibration->quantification

Caption: Overall workflow for the quantification of this compound.

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Need to Quantify This compound concentration Expected Concentration? start->concentration matrix Matrix Complexity? concentration->matrix High lcmsms LC-MS/MS concentration->lcmsms Low hplc_uv HPLC-UV matrix->hplc_uv Low matrix->lcmsms High

Caption: Logical diagram for selecting the appropriate analytical method.

Application Notes and Protocols for In Vitro Assay Development of Phaeocaulisin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E is a novel natural product with putative anti-cancer properties. This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of this compound. The protocols detailed herein are designed to assess its cytotoxicity, effects on apoptosis and the cell cycle, and its impact on key cancer-related signaling pathways, namely the PI3K/Akt/mTOR and MAPK/ERK pathways.

Due to the limited availability of specific data on this compound, the quantitative data presented in the tables are illustrative examples derived from studies on other natural compounds with similar mechanisms of action. These tables should serve as a template for the presentation of experimental data obtained for this compound.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Experimental Protocol
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: IC50 Values of this compound
Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast Cancer)[Insert experimental data][Insert experimental data][Insert experimental data]
HeLa (Cervical Cancer)[Insert experimental data][Insert experimental data][Insert experimental data]
A549 (Lung Cancer)[Insert experimental data][Insert experimental data][Insert experimental data]
HCT116 (Colon Cancer)[Insert experimental data][Insert experimental data][Insert experimental data]

Table 1: Illustrative table for presenting IC50 values of this compound on various cancer cell lines at different time points.

Analysis of Apoptosis: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[2] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[3] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V.[3] PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[3]

Experimental Protocol
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

Data Presentation: Apoptosis Analysis
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
This compound (IC50)[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]

Table 2: Example table for summarizing the percentage of cells in different stages of apoptosis after treatment with this compound.

Cell Cycle Analysis: Propidium Iodide Staining

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle.[5] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol
  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[6]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[7]

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.[7]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control[Insert experimental data][Insert experimental data][Insert experimental data]
This compound (IC50)[Insert experimental data][Insert experimental data][Insert experimental data]

Table 3: Template for presenting the percentage of cells in different phases of the cell cycle following this compound treatment.

Investigation of Signaling Pathways: Western Blotting

The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are critical for cell growth, proliferation, and survival, and are often hyperactivated in cancer.[8] Western blotting can be used to determine the effect of this compound on the expression and phosphorylation status of key proteins in these pathways.

Experimental Protocol
  • Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation: Protein Expression Levels
Target ProteinVehicle Control (Relative Density)This compound (Relative Density)
p-Akt/Akt[Insert experimental data][Insert experimental data]
p-mTOR/mTOR[Insert experimental data][Insert experimental data]
p-ERK/ERK[Insert experimental data][Insert experimental data]

Table 4: Example table for presenting the relative protein expression levels (normalized to total protein and loading control) after this compound treatment.

Visualizations

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation PhaeocaulisinE This compound PhaeocaulisinE->PI3K PhaeocaulisinE->Akt PhaeocaulisinE->mTORC1 PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->TranscriptionFactors P PhaeocaulisinE This compound PhaeocaulisinE->Raf PhaeocaulisinE->MEK PhaeocaulisinE->ERK Proliferation Cell Proliferation, Differentiation TranscriptionFactors->Proliferation

Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: this compound Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (PI3K/Akt, MAPK/ERK) IC50->WesternBlot Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism WesternBlot->Mechanism

Caption: Experimental Workflow for this compound In Vitro Assay Development.

References

Application Notes and Protocols for the Study of Phaeocaulisin E and Related Guaianolide Sesquiterpenes in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phaeocaulisin E belongs to the guaianolide sesquiterpene lactone family, a class of natural products that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and anticancer activities. While specific research on this compound is still emerging, the broader class of guaianolide sesquiterpenes has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. These compounds are known to induce apoptosis and cause cell cycle arrest, often through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[1][2][3] This document provides a comprehensive overview of the potential applications of this compound in cancer research, along with detailed protocols for investigating its efficacy and mechanism of action.

Data Presentation

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the reported antiproliferative activities of other representative guaianolide sesquiterpenes against various cancer cell lines. This data serves as a benchmark for the potential efficacy of this compound.

Table 1: Antiproliferative Activity of Selected Guaianolide Sesquiterpenes

CompoundCancer Cell LineAssayIC50 (µM)Reference
ArglabinAcute Myelogenous Leukemia (AML)Proliferation AssayNot specified, but reduces AML stem cells[4]
MicheliolideAcute Myelogenous Leukemia (AML)Proliferation AssayNot specified, but reduces AML stem cells[4]
Argyin HMCF-7 (Breast Cancer)CCK-815.13[5][6]
Argyin IMCF-7 (Breast Cancer)CCK-818.63[5][6]
Argyin JMCF-7 (Breast Cancer)CCK-816.42[5][6]
Argyin KMCF-7 (Breast Cancer)CCK-817.21[5][6]
Unnamed Guaianolide 1A549 (Lung Cancer)CCK-819.34[5][6]
Unnamed Guaianolide 2HepG2 (Liver Cancer)CCK-821.62[5][6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8]

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8]

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.[9][10]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).[14]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[13]

Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[15]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1, p21) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.[15]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_endpoints Data Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) treatment->flow_cellcycle western Western Blot treatment->western viability Cell Viability (IC50) mtt->viability apoptosis_rate Apoptosis Rate flow_apoptosis->apoptosis_rate cellcycle_dist Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_exp Protein Expression western->protein_exp

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Phaeocaulisin_E This compound Phaeocaulisin_E->PI3K Potential Inhibition Akt Akt Phaeocaulisin_E->Akt Potential Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Phaeocaulisin_E This compound Raf Raf Phaeocaulisin_E->Raf Potential Inhibition MEK MEK Phaeocaulisin_E->MEK Potential Inhibition Ras->Raf Activation Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation CellCycleProgression Cell Cycle Progression TranscriptionFactors->CellCycleProgression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Anti-inflammatory Assays of Phaeocaulisin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E is a natural product isolated from the rhizomes of Curcuma phaeocaulis. While direct studies on the anti-inflammatory activity of this compound are limited, research on related compounds such as Phaeocaulisin A and extracts from C. phaeocaulis suggest its potential as a modulator of inflammatory responses. Phaeocaulisin A has demonstrated noteworthy inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with a half-maximal inhibitory concentration (IC50) of 1.5 μM[1]. Furthermore, extracts of C. phaeocaulis have been shown to inhibit cyclooxygenase-2 (COX-2) activity and the release of pro-inflammatory cytokines[2].

These application notes provide detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of this compound. The methodologies are based on established assays used for related compounds and plant extracts and are intended to serve as a guide for researchers. It is recommended to optimize and validate these protocols specifically for this compound in your laboratory setting.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the anti-inflammatory activity of this compound, based on the known activity of Phaeocaulisin A. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)% Inhibition of NO Production (Mean ± SD)
0.112.5 ± 2.1
0.535.8 ± 4.5
1.048.2 ± 3.9
2.565.1 ± 5.2
5.082.4 ± 6.1
10.095.3 ± 3.7
IC50 (µM) ~1.2

Table 2: Inhibition of COX-2 Enzyme Activity by this compound

Concentration (µM)% Inhibition of COX-2 Activity (Mean ± SD)
115.2 ± 2.8
540.1 ± 5.1
1055.9 ± 4.3
2578.6 ± 6.7
5091.3 ± 3.9
IC50 (µM) ~8.5

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells

CytokineConcentration (µM)% Inhibition (Mean ± SD)
TNF-α1045.7 ± 5.8
IL-61052.3 ± 6.2
IL-1β1060.1 ± 4.9

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value using a dose-response curve. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This in vitro assay determines the ability of this compound to directly inhibit the enzymatic activity of COX-2. The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2 enzyme.

Methodology:

  • Reagents: Obtain a commercial COX-2 inhibitor screening assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, heme, and purified recombinant human COX-2 enzyme.

  • Inhibitor Incubation: Add various concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Incubation: Incubate the reaction for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution containing a saturated stannous chloride solution).

  • PGE2 Quantification: Measure the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) as per the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Pro-inflammatory Cytokine Measurement by ELISA

Principle: This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in human monocytic THP-1 cells stimulated with LPS.

Methodology:

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS. Differentiate the monocytes into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.

  • Cell Seeding: Seed the differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Treatment: Pre-treat the cells with this compound at desired concentrations for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-24 hours (time can be optimized depending on the cytokine).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of each cytokine's production by this compound compared to the LPS-stimulated control.

Visualization of Signaling Pathways and Workflows

experimental_workflow_no_assay cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis start Culture RAW 264.7 Macrophages seed Seed cells in 96-well plate start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess read Measure Absorbance at 540 nm griess->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for Nitric Oxide Production Assay.

cox2_inhibition_workflow cluster_preparation Reaction Setup cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, Heme, COX-2) inhibitor Add this compound reagents->inhibitor substrate Add Arachidonic Acid inhibitor->substrate incubate Incubate at 37°C substrate->incubate stop Stop Reaction incubate->stop elisa Quantify PGE2 by ELISA stop->elisa analyze Calculate % Inhibition & IC50 elisa->analyze

Caption: Workflow for COX-2 Inhibition Assay.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) IkB->NFkB releases IkB_NFkB IκBα-NF-κB (inactive) IkB->IkB_NFkB PhaeocaulisinE This compound PhaeocaulisinE->IKK inhibits? NFkB_nuc NF-κB (p50/p65) PhaeocaulisinE->NFkB_nuc inhibits? Nucleus Nucleus NFkB_cyt NF-κB (p50/p65) NFkB_cyt->IkB_NFkB NFkB_cyt->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes

Caption: Postulated NF-κB Signaling Pathway Inhibition.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK AP1_nuc AP-1 p38_JNK->AP1_nuc activates & translocates AP1 AP-1 (c-Jun/c-Fos) PhaeocaulisinE This compound PhaeocaulisinE->MKK inhibits? PhaeocaulisinE->p38_JNK inhibits? DNA DNA AP1_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes

Caption: Potential MAPK Signaling Pathway Involvement.

References

Phaeocaulisin E: Application Notes and Protocols for Use as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaeocaulisin E is a guaiane-type sesquiterpene isolated from the rhizomes of Curcuma phaeocaulis. Members of the Phaeocaulisin family, including this compound, have been identified and characterized for their potential biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a molecular probe, primarily focusing on its established anti-inflammatory properties through the inhibition of nitric oxide (NO) production. This information is intended to guide researchers in utilizing this compound to investigate cellular signaling pathways related to inflammation.

Application Notes

This compound and its related compounds have been evaluated for their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. This activity suggests that this compound can be employed as a molecular probe to study the signaling cascades involved in inflammatory responses. Specifically, it can be used to:

  • Investigate the modulation of inducible nitric oxide synthase (iNOS) expression and activity.

  • Elucidate the upstream signaling pathways activated by LPS, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Serve as a reference compound in screening assays for novel anti-inflammatory agents.

The primary mechanism of action for the anti-inflammatory effects of the Phaeocaulisin family of compounds is the suppression of NO production. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases.

Quantitative Data

The inhibitory activities of Phaeocaulisins A-J on LPS-induced nitric oxide production in RAW 264.7 macrophages are summarized below. This data is extracted from the study by Liu et al. (2013), which first reported the isolation and characterization of these compounds.[1][2]

CompoundIC50 (µM) on NO Production
Phaeocaulisin A1.5
Phaeocaulisin B1.8
Phaeocaulisin C10.4
Phaeocaulisin D5.9
This compound > 20
Phaeocaulisin F> 20
Phaeocaulisin G> 20
Phaeocaulisin H7.2
Phaeocaulisin I> 20
Phaeocaulisin J> 20
Aminoguanidine (Positive Control)18.7

Note: An IC50 value of > 20 µM indicates that this compound, F, G, I, and J showed weak or no inhibitory activity at the tested concentrations in this specific assay.

Experimental Protocols

Protocol 1: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details the methodology to assess the effect of this compound on nitric oxide production in a cellular context.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should also be included.

  • LPS Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. A negative control group without LPS stimulation should be included.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. Determine the percentage of inhibition of nitric oxide production for each concentration of this compound compared to the LPS-stimulated control. Calculate the IC50 value.

Visualizations

LPS_Signaling_Pathway cluster_nucleus Inside Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Phaeocaulisin_E This compound Phaeocaulisin_E->iNOS_protein Inhibits (Potential Site of Action) NFkB_in_nucleus NF-κB NFkB_in_nucleus->iNOS_gene Induces Transcription

Caption: LPS-induced Nitric Oxide Production Pathway.

Experimental_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate treat_compound Pre-treat with this compound seed_plate->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate Incubate for 24 hours stimulate_lps->incubate griess_assay Perform Griess Assay incubate->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze Data and Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for NO Inhibition Assay.

References

Application Notes and Protocols: Phaeocaulisin E in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. As of the date of this document, there is a lack of published literature specifically detailing the formulation of Phaeocaulisin E in drug delivery systems. The methodologies described herein are based on established principles for the encapsulation of hydrophobic molecules, such as other sesquiterpenes, into nanoparticles, liposomes, and micelles. These protocols should be considered as a starting point for formulation development and will require optimization.

Introduction

This compound is a sesquiterpenoid natural product that, like other members of the Phaeocaulisin family, is anticipated to possess significant biological activities, potentially including anti-inflammatory and anticancer properties. A major challenge in the therapeutic application of many natural products, presumed for this compound, is poor aqueous solubility, which can limit bioavailability and clinical efficacy. Encapsulation of this compound into drug delivery systems such as polymeric nanoparticles, liposomes, and micelles presents a promising strategy to overcome these limitations. Such formulations can enhance solubility, improve stability, and enable targeted delivery to specific tissues or cells.

This document provides detailed, albeit hypothetical, protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded drug delivery systems.

Proposed Drug Delivery Systems for this compound

Based on the presumed hydrophobic nature of this compound, a guaiane-type sesquiterpene, the following drug delivery platforms are proposed:

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic drugs within their core, protecting them from degradation and controlling their release.

  • Liposomes: These vesicular structures composed of lipid bilayers can efficiently incorporate lipophilic drugs like this compound within the lipid membrane.

  • Micelles: Amphiphilic block copolymers can self-assemble in aqueous solution to form micelles, with a hydrophobic core that serves as a reservoir for hydrophobic drugs.

Data Presentation: Hypothetical Formulation Characteristics

The following tables summarize the target physicochemical properties for this compound-loaded drug delivery systems. These are idealized values and will vary based on experimental conditions.

Table 1: this compound-Loaded PLGA Nanoparticles

ParameterTarget Value
Particle Size (nm) 100 - 200
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -15 to -30
Encapsulation Efficiency (%) > 80%
Drug Loading (%) 1 - 5%

Table 2: this compound-Loaded Liposomes

ParameterTarget Value
Vesicle Size (nm) 80 - 150
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -20 to -40
Encapsulation Efficiency (%) > 90%
Drug Loading (%) 0.5 - 3%

Table 3: this compound-Loaded Polymeric Micelles

ParameterTarget Value
Micelle Size (nm) 20 - 80
Polydispersity Index (PDI) < 0.15
Zeta Potential (mV) -5 to +5
Encapsulation Efficiency (%) > 85%
Drug Loading (%) 2 - 10%

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized (DI) water

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in DI water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant sonication (probe sonicator, 40% amplitude) on an ice bath for 2 minutes to form an o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of DCM and the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with DI water by repeated centrifugation and resuspension to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours for long-term storage.

G cluster_prep Nanoparticle Preparation Workflow A 1. Dissolve PLGA & this compound in Dichloromethane C 3. Emulsification (Sonication) A->C B 2. Prepare Aqueous PVA Solution B->C D 4. Solvent Evaporation (Stirring) C->D E 5. Centrifugation to Collect Nanoparticles D->E F 6. Washing Steps E->F G 7. Lyophilization for Storage F->G

Workflow for PLGA Nanoparticle Preparation.

Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Lipid Film Formation: In a round-bottom flask, dissolve 100 mg of DPPC, 25 mg of cholesterol, and 5 mg of this compound in 5 mL of chloroform.

  • Solvent Removal: Attach the flask to a rotary evaporator and rotate it in a water bath at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with 10 mL of pre-warmed (50°C) PBS (pH 7.4). Agitate the flask by vortexing until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of decreasing pore size (e.g., 200 nm followed by 100 nm) using a mini-extruder. Perform at least 11 passes through each membrane at a temperature above the lipid phase transition temperature (e.g., 50°C for DPPC).

  • Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis against PBS.

G cluster_lipo Liposome Preparation Workflow A 1. Dissolve Lipids & this compound in Chloroform B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with PBS B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Extrusion for Size Reduction D->E F 6. Form Unilamellar Vesicles (LUVs) E->F G 7. Purification F->G

Workflow for Liposome Preparation.

Preparation of this compound-Loaded Polymeric Micelles

This protocol describes the preparation of this compound-loaded micelles using the solvent evaporation method with an amphiphilic block copolymer like polyethylene glycol-b-poly(lactic acid) (PEG-PLA).

Materials:

  • This compound

  • PEG-PLA (e.g., PEG 5kDa - PLA 5kDa)

  • Acetone

  • Deionized (DI) water

Protocol:

  • Polymer and Drug Dissolution: Dissolve 50 mg of PEG-PLA and 5 mg of this compound in 1 mL of acetone.

  • Micelle Formation: Add the organic solution dropwise to 10 mL of DI water while stirring vigorously. The hydrophobic PLA blocks will entrap this compound and form the core of the micelles, while the hydrophilic PEG blocks will form the corona.

  • Solvent Removal: Continue stirring the solution at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone.

  • Purification: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates. Unencapsulated drug can be further removed by dialysis against DI water using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa).

  • Storage: Store the purified micelle solution at 4°C.

G cluster_micelle Micelle Preparation Workflow A 1. Dissolve PEG-PLA & this compound in Acetone B 2. Add Dropwise to Water with Stirring A->B C 3. Solvent Evaporation B->C D 4. Filtration and Dialysis C->D E 5. Store at 4°C D->E

Workflow for Polymeric Micelle Preparation.

Characterization and In Vitro Evaluation

Physicochemical Characterization
  • Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug from the formulation (e.g., by centrifugation or filtration) and quantifying the drug in the formulation using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

    EE (%) = (Total Drug - Free Drug) / Total Drug * 100 DL (%) = (Weight of Drug in Formulation) / (Total Weight of Formulation) * 100

In Vitro Drug Release
  • Method: Dialysis method. A known amount of the this compound formulation is placed in a dialysis bag and incubated in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle shaking.

  • Sampling: At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • Analysis: The concentration of this compound in the collected samples is quantified by HPLC.

In Vitro Cytotoxicity Assay
  • Cell Lines: Relevant cancer cell lines (e.g., breast cancer, colon cancer) or normal cell lines for toxicity assessment.

  • Method: MTT or MTS assay. Cells are seeded in 96-well plates and treated with various concentrations of free this compound, the drug-loaded formulation, and the empty formulation (placebo).

  • Analysis: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed by measuring the absorbance of the converted formazan product. The half-maximal inhibitory concentration (IC50) is then calculated.

Signaling Pathway Visualization

While the specific signaling pathways modulated by this compound are not yet elucidated, many sesquiterpenoids are known to exert their anticancer effects by inducing apoptosis. A generalized apoptosis signaling pathway is depicted below.

G cluster_pathway Generalized Apoptosis Signaling Pathway Phaeocaulisin_E This compound (Hypothesized) Mitochondria Mitochondria Phaeocaulisin_E->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Apoptosis Induction by this compound.

Troubleshooting & Optimization

Technical Support Center: Phaeocaulisin E Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a specific total synthesis of Phaeocaulisin E has not been published in peer-reviewed literature. This technical support center provides guidance based on the synthesis of the closely related and structurally similar Phaeocaulisin A, a fellow member of the guaianolide sesquiterpene family isolated from Curcuma phaeocaulis. The challenges and optimization strategies detailed here are anticipated to be highly relevant for researchers undertaking the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Phaeocaulisin-type guaianolides?

A1: The primary challenges in synthesizing Phaeocaulisin A, and likely this compound, revolve around the construction of the complex tetracyclic core. This includes an oxaspirolactone, a fused bicyclic lactone, and an 8-oxabicyclo[3.2.1]octane system. Key difficulties include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple stereocenters.

  • Chemoselectivity: Differentiating between multiple reactive functional groups within advanced intermediates.

  • Ring Formation: Efficiently constructing the strained seven-membered carbocycle and the bridged bicyclic ether.

  • Low Overall Yields: Multi-step syntheses can lead to low overall yields, making optimization of each step critical.

Q2: Are there established synthetic routes for Phaeocaulisin analogues that I can adapt?

A2: Yes, there are two notable total syntheses of (±)-Phaeocaulisin A that provide a strong foundation for a potential this compound synthesis.

  • Procter and co-workers (2022): A 17-step synthesis featuring two key samarium(II) iodide-mediated reductive cyclizations.[1]

  • A 10-step synthesis: This more recent route utilizes a palladium-catalyzed cyclopropanol ring-opening carbonylation to construct a key intermediate.[1][2]

These syntheses offer different strategic approaches to the core structure.

Q3: What are the known biological activities of Phaeocaulisins that might be relevant to my research?

A3: Phaeocaulisin A has demonstrated noteworthy biological activity, which may be shared by other members of the family like this compound. It has been identified as a non-cytotoxic anti-inflammatory agent that inhibits lipopolysaccharide-induced nitric oxide production.[1] Additionally, it has shown anti-proliferation activity against human melanoma cells.[1] The unique 8-oxabicyclo[3.2.1]octane core is believed to be important for its bioactivity.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Aldol Cyclization to Form the Seven-Membered Ring

Q: My intramolecular aldol reaction to form the seven-membered carbocycle is giving low yields and multiple side products. How can I optimize this step?

A: This is a critical and challenging step due to competing reaction pathways. Here are several troubleshooting suggestions:

  • Base Selection: The choice of base is crucial for achieving the desired chemo- and stereoselectivity. A systematic evaluation of different bases is recommended. For a similar transformation in the synthesis of Phaeocaulisin A, both LDA (Lithium diisopropylamide) and LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) were found to be effective, with LiTMP giving a slightly higher NMR yield on a small scale, while LDA performed better for scale-up.[2]

  • Reaction Temperature: Temperature can significantly influence the selectivity of the aldol reaction. Running the reaction at low temperatures (e.g., -78 °C) is a standard practice to minimize side reactions. A temperature screen should be performed to find the optimal conditions for your specific substrate.

  • Substrate Purity: Ensure the starting material is of high purity. Impurities can interfere with the delicate balance of the reaction and lead to the formation of undesired byproducts.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the aggregation state of the lithium enolate and the transition state of the reaction. While THF is commonly used, exploring other ethereal solvents might be beneficial.

Experimental Protocol: Optimized Aldol Cyclization (Adapted from a Phaeocaulisin A Synthesis)

  • A solution of the keto-ester precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • A freshly prepared solution of LDA (1.1 equivalents) in THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Issue 2: Poor Diastereoselectivity in the Reductive Cyclization Step

Q: The SmI2-mediated reductive cyclization to form a key cyclopentanol intermediate is resulting in a poor diastereomeric ratio. What factors can I investigate to improve the stereoselectivity?

A: The stereochemical outcome of SmI2-mediated cyclizations can be highly sensitive to the substrate and reaction conditions. Here are some key areas to focus on:

  • Bulky Protecting Groups: The use of sterically demanding protecting groups can influence the trajectory of the cyclization and favor the formation of one diastereomer. In the synthesis of (-)-Phaeocaulisin A, a bulky tert-butyl ester was crucial for achieving the desired chemoselectivity in a SmI2 reduction by sterically blocking other potential reaction sites.

  • Chelation Control: The presence of chelating groups near the reaction center can help to organize the transition state and improve stereoselectivity. Consider if the introduction of a hydroxyl or other coordinating group at a strategic position is feasible.

  • Proton Source: The nature of the proton source used to quench the reaction can influence the stereochemistry of the newly formed stereocenter. Experiment with different proton sources, such as methanol, t-butanol, or water.

  • Additives: Additives like HMPA (hexamethylphosphoramide) can affect the reactivity of SmI2 and may influence the stereochemical outcome. However, be mindful of the toxicity of HMPA.

Data Summary

Table 1: Comparison of Key Steps in Different Phaeocaulisin A Syntheses

StepProcter et al. (17-step synthesis)10-step SynthesisKey Challenges & Considerations
Formation of the Seven-Membered Ring Not explicitly detailed as a single cyclization.Intramolecular Aldol CyclizationBase selection, temperature control, potential for competing reactions.
Key C-C Bond Formation for Core Structure Two SmI2-mediated reductive cyclizationsPalladium-catalyzed cyclopropanol ring-opening carbonylationControl of stereochemistry, optimization of catalyst and reaction conditions.
Overall Yield Not explicitly stated in the provided abstracts.3.8%Highlights the need for high-yielding steps throughout the synthesis.

Visualizing the Workflow

A generalized workflow for the synthesis of a Phaeocaulisin analogue, based on the 10-step synthesis of Phaeocaulisin A, is presented below. This illustrates the key transformations and the progression from a simple starting material to the complex natural product core.

Phaeocaulisin_Synthesis_Workflow A Commercially Available Starting Material B Formation of Key γ-Ketoester A->B Multiple Steps C Intramolecular Aldol Cyclization B->C Base-mediated Cyclization D Cascade Ketalization- Lactonization C->D Acid-catalyzed Cascade E Final Modifications & Deprotection D->E Functional Group Interconversion F Phaeocaulisin Analogue E->F Final Product

Caption: A generalized workflow for Phaeocaulisin synthesis.

References

Technical Support Center: Phaeocaulisins and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my Phaeocaulisin compound. What are the recommended solvents?

A1: Phaeocaulisins, like other guaiane-type sesquiterpenes, are generally lipophilic and exhibit poor solubility in aqueous solutions. For initial solubilization to create stock solutions, organic solvents are recommended. The choice of solvent will depend on the downstream application.

  • For creating high-concentration stock solutions: Dimethyl sulfoxide (DMSO) is the most common choice for biological assays. Ethanol or methanol can also be used.

  • For chromatography and purification: A mixture of non-polar and polar organic solvents is typically employed. Common systems include combinations of hexane and ethyl acetate (EtOAc).[1]

Q2: My Phaeocaulisin precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when working with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Lower the final concentration: The most straightforward approach is to work with lower final concentrations of the compound in your assay.

  • Use a surfactant or co-solvent: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final medium can help maintain solubility.

  • Pre-complex with a carrier protein: For in vitro assays, pre-incubating the compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility and delivery to cells.

  • Sonication: Briefly sonicating the final solution after dilution can help to disperse the compound and break up small precipitates.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How should I store my Phaeocaulisin stock solutions?

A4: Stock solutions of Phaeocaulisins in organic solvents like DMSO should be stored at -20°C or -80°C to minimize solvent evaporation and compound degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the solutions from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in 100% DMSO. The compound may be highly crystalline or have very low solubility even in DMSO.Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. If it still does not dissolve, consider trying a different organic solvent like N,N-dimethylformamide (DMF).
Inconsistent results between experiments. The compound may be precipitating out of solution upon dilution or during storage.Prepare fresh dilutions for each experiment from a frozen stock. Visually inspect for precipitation before adding to your assay. Consider the solubilization strategies mentioned in FAQ A2.
Loss of biological activity over time. The compound may be unstable in the solvent or sensitive to freeze-thaw cycles.Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage. Consider preparing fresh stock solutions more frequently.

Quantitative Data: Solvent Systems for Phaeocaulisin Analogs

While specific solubility data in mg/mL is not widely published, the following table summarizes solvent systems used in the purification of Phaeocaulisin D, which can provide insights into its relative solubility.

CompoundPurification MethodSolvent System
Phaeocaulisin DColumn ChromatographyHexane-Ethyl Acetate (EtOAc) gradient (60:40 to 40:60)[1]

Experimental Protocols

Protocol 1: Preparation of a Phaeocaulisin Stock Solution for In Vitro Assays
  • Weighing the Compound: Accurately weigh a small amount of the Phaeocaulisin compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Initial Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Dilutions for a Cell-Based Assay
  • Thawing the Stock: Thaw a single aliquot of the Phaeocaulisin stock solution at room temperature.

  • Intermediate Dilution (Optional): For making a wide range of final concentrations, it may be convenient to first prepare an intermediate dilution of the stock solution in cell culture medium.

  • Final Dilution: Directly add the required volume of the stock or intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration. Immediately vortex or pipette up and down to mix thoroughly and minimize precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium.

  • Application: Add the final dilutions to your cells immediately after preparation.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Phaeocaulisin add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For each experiment dilute Dilute in Assay Medium thaw->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing Phaeocaulisin solutions for biological assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 Activation traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_ikb NF-κB-IκB (Inactive) ikk->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->ikb IκB Degradation nfkb_ikb->nfkb NF-κB Release phaeocaulisin Phaeocaulisin phaeocaulisin->ikk Inhibition dna DNA nfkb_n->dna inos_gene iNOS Gene Transcription dna->inos_gene inos_protein iNOS Protein inos_gene->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production

Caption: Putative signaling pathway of Phaeocaulisin-mediated NO inhibition.

References

Technical Support Center: Phaeocaulisin E Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current knowledge base, specific experimental stability and degradation data for Phaeocaulisin E is not publicly available. The following technical support guide is based on the general principles of stability and degradation studies for complex natural products, particularly sesquiterpenoid lactones, and draws upon established methodologies for forced degradation studies as outlined by regulatory guidelines.[1][2] The provided protocols, tables, and diagrams are illustrative and should be adapted based on experimental observations for this compound.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for a new chemical entity like this compound?

A1: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[1][2] These studies are crucial for:

  • Identifying potential degradation pathways: Understanding how this compound might break down helps in developing stable formulations.[1][3]

  • Elucidating the structure of degradation products: This information is vital for safety assessment.[2]

  • Developing and validating stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[4]

  • Gaining insight into the intrinsic stability of the molecule: This helps in determining proper storage and handling conditions.[1][2]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: A standard panel of stress conditions for forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, includes:[1][4]

  • Acid hydrolysis

  • Base hydrolysis

  • Oxidation

  • Thermal stress (dry heat)

  • Photolytic stress (exposure to light)

Q3: How much degradation should I aim for in my forced degradation studies?

A3: The goal is to achieve sufficient degradation to produce and identify the primary degradation products without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate for developing and validating stability-indicating methods.[3]

Q4: I am working with Phaeocaulisin A, which has a complex tetracyclic structure with lactone and bridged acetal moieties. Are there any specific stability concerns I should be aware of for similar compounds like this compound?

A4: Given the structural complexity of related compounds like Phaeocaulisin A, which features a unique 8-oxabicyclo[3.2.1]octane core, an oxaspirolactone, and a fused bicyclic lactone, several potential stability liabilities can be anticipated for this compound, assuming a similar structural framework.[5][6] These may include:

  • Hydrolysis of lactone rings: Lactones are susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-catalyzed rearrangement: The complex ring system may be prone to rearrangement in the presence of strong acids.

  • Oxidation: The presence of multiple oxygen-containing functional groups and potential sites of unsaturation could make the molecule susceptible to oxidative degradation.

Troubleshooting Guides

Issue 1: No degradation observed under initial stress conditions.

  • Q: I have subjected this compound to mild acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at room temperature, but I am not seeing any significant degradation. What should I do?

  • A: If initial, mild conditions do not induce degradation, you can incrementally increase the severity of the stress. Consider the following adjustments:

    • Increase the concentration of the stress agent: Move from 0.1N to 1N or even higher concentrations of acid or base.

    • Increase the temperature: Perform the stress study at elevated temperatures (e.g., 50-80°C).

    • Extend the duration of the study: Increase the exposure time from hours to days.

    • For oxidative stress: If using hydrogen peroxide, try increasing its concentration or adding a metal catalyst (with caution, as this can lead to overly aggressive degradation).

Issue 2: Complete degradation of this compound.

  • Q: My sample of this compound completely degraded after treatment with 1N NaOH at 60°C for 2 hours. How can I obtain partial degradation to identify the primary degradants?

  • A: Complete degradation indicates that the stress conditions are too harsh. To achieve the target 5-20% degradation, you should:

    • Reduce the concentration of the stress agent: Try using 0.1N or 0.01N NaOH.

    • Lower the temperature: Conduct the experiment at room temperature or even on an ice bath.

    • Shorten the exposure time: Take time points at shorter intervals (e.g., 15, 30, 60 minutes) to find the optimal duration.

Issue 3: Poor separation of degradation products in HPLC analysis.

  • Q: My HPLC chromatogram shows several co-eluting peaks for the degradation products of this compound. How can I improve the resolution?

  • A: To improve the separation of this compound from its degradants, you will need to optimize your HPLC method. Consider the following:

    • Modify the gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Change the mobile phase composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.

    • Try a different column chemistry: A column with a different stationary phase (e.g., C18, phenyl-hexyl, cyano) may provide different selectivity.

    • Adjust the flow rate and column temperature: Lowering the flow rate or changing the column temperature can also impact resolution.

Illustrative Data Presentation

The following tables represent hypothetical data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Major Degradants
Acid Hydrolysis1N HCl24 hours60°C15.2%2
Base Hydrolysis0.1N NaOH4 hoursRoom Temp18.5%3
Oxidation3% H₂O₂8 hoursRoom Temp12.8%1
ThermalDry Heat48 hours80°C8.1%1
PhotolyticICH Option 27 daysRoom Temp5.5%1

Table 2: HPLC Peak Purity Analysis of Stressed this compound Samples

Stress ConditionPeak Purity AnglePeak Purity ThresholdPurity Flag
Control (unstressed)0.1230.250No
Acid Hydrolysis0.1350.250No
Base Hydrolysis0.1420.250No
Oxidation0.1290.250No
Thermal0.1250.250No
Photolytic0.1280.250No

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Stress: Store a solid sample of this compound in an oven at 80°C.

    • Photolytic Stress: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before dilution.

  • Sample Analysis: Dilute the samples to a suitable concentration for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.

  • Method Validation: Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis StressedSamples Stressed Samples (Time Points) Acid->StressedSamples Base Base Hydrolysis Base->StressedSamples Oxidation Oxidation Oxidation->StressedSamples Thermal Thermal Thermal->StressedSamples Photo Photolysis Photo->StressedSamples HPLC Stability-Indicating HPLC LCMS LC-MS for Identification HPLC->LCMS Further Analysis Data Degradation Profile & Peak Purity HPLC->Data ID Structure Elucidation of Degradants LCMS->ID PhaeocaulisinE This compound Stock Solution PhaeocaulisinE->Acid Expose to PhaeocaulisinE->Base Expose to PhaeocaulisinE->Oxidation Expose to PhaeocaulisinE->Thermal Expose to PhaeocaulisinE->Photo Expose to StressedSamples->HPLC Analyze

Caption: Workflow for Forced Degradation Studies.

Hypothetical_Degradation_Pathway PhaeocaulisinE This compound Degradant_A Degradant A (Lactone Hydrolysis) PhaeocaulisinE->Degradant_A Base/Acid Hydrolysis Degradant_B Degradant B (Oxidation Product) PhaeocaulisinE->Degradant_B Oxidation (e.g., H₂O₂) Degradant_C Degradant C (Rearrangement) PhaeocaulisinE->Degradant_C Acid/Heat Stress Further_Deg Further Degradation Products Degradant_A->Further_Deg Degradant_B->Further_Deg Degradant_C->Further_Deg

References

Technical Support Center: Optimizing Phaeocaulisin E Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Phaeocaulisin E in in vitro settings. Due to the limited availability of specific data on this compound, this document leverages information from its close analogs, Phaeocaulisin A and D, and the broader class of guaiane-type sesquiterpenes to provide robust guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound belongs to the guaiane-type sesquiterpenes, a class of natural products known for a wide range of biological activities.[1] Analogs like Phaeocaulisin A have demonstrated significant anti-inflammatory and anticancer properties.[2][3] Phaeocaulisin A is a known inhibitor of nitric oxide (NO) production in RAW 264.7 macrophages and has shown potent activity against human melanoma cells.[2] Therefore, this compound is likely to exhibit similar cytotoxic and anti-inflammatory effects.

Q2: How should I dissolve and store this compound?

A2: Like many sesquiterpenes derived from Curcuma species, this compound is expected to have poor water solubility.[4] It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.[4][5] For long-term storage, keep the stock solution at -20°C. For frequent use, a fresh dilution from the stock can be made and stored at 4°C for a short period, protected from light.

Q3: What is a good starting concentration range for my experiments?

A3: Based on the bioactivity of its analogs, a good starting point for this compound is in the low micromolar range. Phaeocaulisin A has an IC50 value of 1.5 μM for nitric oxide inhibition.[2] Other related guaiane-type sesquiterpenes show cytotoxicity with IC50 values below 10 μM in various cancer cell lines.[1][6] We recommend performing a dose-response experiment starting from 0.1 μM up to 100 μM to determine the optimal concentration for your specific cell line and assay.

Q4: What is the likely mechanism of action for this compound?

A4: Guaiane-type sesquiterpenes often exert their anticancer effects by inducing apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[1][7] This involves the release of cytochrome c, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[1][6] Additionally, this class of compounds can modulate key signaling pathways involved in cell survival and proliferation, such as the EGFR/PI3K/Akt and NF-κB pathways.[7][8][9]

Data Presentation

Table 1: Recommended Starting Concentrations for this compound (Based on Analog Data)
Assay TypeCell Line ExampleRecommended Concentration Range (μM)Key Analog & IC50Citation
Anti-Inflammatory RAW 264.7 Macrophages0.1 - 25Phaeocaulisin A: 1.5 μM (NO Inhibition)[2]
Cytotoxicity Human Leukemia (U-937)0.5 - 50Chlorohyssopifolin A: < 10 μM[1][6]
Cytotoxicity Human Melanoma (SK-MEL-1)0.5 - 50Linichlorin A: < 10 μM[1][6]
Cytotoxicity Ovarian Cancer (OVCAR3)1 - 100Dehydrocostus Lactone: 10.8 μM[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Adherent or suspension cells

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[10][11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Anti-Inflammatory Assessment via Nitric Oxide (NO) Assay

This protocol measures the ability of this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 macrophage cell line

  • 24-well or 96-well plates

  • Complete culture medium (DMEM)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[14]

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL (100 µL/well) and incubate for 12-24 hours.[15][16]

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation. Include a vehicle control (0.1% DMSO).

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[15][16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 1.95 µM to 250 µM).[14]

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B (or 100 µL of a pre-mixed 1:1 solution) to each well.[14][17]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.[16][17]

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control. A preliminary MTT assay on RAW 264.7 cells is recommended to ensure the observed NO inhibition is not due to cytotoxicity.[16]

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

G General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions stock->treat cells Culture and Seed Target Cell Line cells->treat incubate Incubate for 24-72 hours treat->incubate assay_choice Select Assay incubate->assay_choice mtt MTT Assay (Cytotoxicity) assay_choice->mtt no Nitric Oxide Assay (Anti-inflammatory) assay_choice->no read Measure Absorbance mtt->read no->read analyze Calculate IC50 / % Inhibition read->analyze

Caption: General experimental workflow for in vitro evaluation of this compound.

G Intrinsic Apoptosis Pathway Phaeocaulisin This compound (Guaiane Sesquiterpene) Mito Mitochondrion Phaeocaulisin->Mito induces stress CytC Cytochrome c (release) Mito->CytC Apoptosome Apoptosome (CytC + Apaf-1 + Casp9) CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP cleaves PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis leads to G EGFR/PI3K/Akt Signaling Pathway Inhibition Phaeocaulisin This compound EGFR EGFR Phaeocaulisin->EGFR inhibits PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes

References

Phaeocaulisin E Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your crystallization experiments in a question-and-answer format.

My Phaeocaulisin E solution is not producing any crystals. What should I do?

This is a common issue, often caused by the solution not being supersaturated.[1][2] Here are several steps you can take:

  • Increase Concentration: If you have an excess of solvent, you can try to slowly evaporate some of it to increase the concentration of your compound.[3] You can do this by leaving the container partially open in a dust-free environment or by gently warming the solution.[4]

  • Induce Nucleation: Crystal growth requires a nucleation site to begin.[2] You can try the following methods to induce nucleation:

    • Scratching: Gently scratch the inside surface of the glass container below the level of the solution with a glass rod.[2][3]

    • Seeding: If you have a previous crystal of this compound, add a tiny amount (a "seed crystal") to the solution.[2]

  • Cool the Solution: If your compound's solubility decreases with temperature, try cooling the solution further in an ice bath or refrigerator.[3][5]

  • Check for Purity: Highly impure solutions can inhibit crystallization.[3] Consider further purification of your this compound sample if you suspect contaminants are present.

My crystals formed too quickly and appear as a powder or very small needles. What went wrong?

Rapid crystallization often traps impurities and results in poor quality crystals.[6] An ideal crystallization process should show initial crystal formation within 5-20 minutes, with continued growth over a longer period.[6] To slow down crystallization:

  • Add More Solvent: Re-dissolve the compound by heating the solution and add a small amount of additional solvent. This will keep the compound in solution for a longer period as it cools.[6]

  • Insulate the Container: Slow down the cooling rate by placing the flask on an insulating material (like a cork ring or paper towels) and covering it.[6] You can also place the container in a larger beaker to create an insulating air jacket.[6]

My this compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6] This often happens if the melting point of your compound is lower than the temperature of the solution or if there are significant impurities.[2][6] To address this:

  • Add More Solvent: Reheat the solution to dissolve the oil and add more of the primary solvent to decrease the saturation level.[6] Then, allow it to cool more slowly.

  • Lower the Crystallization Temperature: Try to perform the crystallization at a lower temperature.

  • Change the Solvent System: The current solvent may not be suitable. Experiment with different solvents or solvent mixtures.

The yield of my this compound crystals is very low. How can I improve it?

A low yield can be due to several factors:[6]

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[6] You can check for this by taking a drop of the mother liquor on a glass rod and seeing if a solid residue remains after the solvent evaporates.[6] If so, you can try to recover more product by concentrating the mother liquor and cooling it again.

  • Premature Filtration: Ensure that crystallization is complete before filtering.

  • Incomplete Transfer: Be meticulous in transferring the solid to the filter paper.

Data Presentation: Example Tables

Proper documentation of experimental conditions is crucial for troubleshooting and reproducibility. Below are example tables for recording your crystallization trials.

Table 1: Example of a Solvent Screening Table for this compound Crystallization

Trial IDSolvent System (v/v)Concentration (mg/mL)MethodTemperature (°C)Observation TimeResults
PE-Crys-01Acetone10Slow Evaporation2548hAmorphous solid
PE-Crys-02Ethanol/Water (9:1)15Slow Cooling472hSmall needles
PE-Crys-03Dichloromethane/Hexane5Vapor Diffusion251 weekOiled out
PE-Crys-04Ethyl Acetate8Slow Evaporation2596hClear, well-defined crystals

Table 2: Example of a Troubleshooting Summary Table

Issue EncounteredSuspected CauseAction TakenOutcome
No crystals after 72hSolution not supersaturatedEvaporated 20% of the solventSmall crystals formed after 24h
Oiled out upon coolingCompound too soluble at that temperatureRe-dissolved and added 1 mL of anti-solvent (Hexane)Slow formation of crystalline solid
Rapid formation of powderSolution too concentrated; cooling too fastRe-dissolved, added 2 mL of solvent, insulated flaskLarger, well-formed crystals obtained

Experimental Protocols

Here are detailed methodologies for common crystallization techniques suitable for natural products like this compound.

Slow Evaporation

This is often the simplest method for obtaining crystals.[5]

  • Prepare a nearly saturated solution: Dissolve the this compound sample in a suitable solvent or solvent mixture in a clean vial or test tube. The compound should be moderately soluble in the chosen solvent.[4]

  • Cover the container: Cover the container with a cap, parafilm, or aluminum foil. Punch a few small holes in the cover to allow for slow evaporation of the solvent.[4]

  • Incubate: Place the container in a location free from vibrations and significant temperature fluctuations.[7]

  • Monitor: Check for crystal growth periodically over several days to weeks.

Vapor Diffusion

This technique is effective for small amounts of material and allows for fine control over the crystallization process.[7][8]

  • Prepare the sample solution: Dissolve your this compound sample in a "good" solvent (one in which it is readily soluble) in a small, open container (e.g., a small vial or a sitting drop well).[5]

  • Prepare the reservoir: In a larger, sealable container (e.g., a beaker or a crystallization plate well), add a volume of a volatile "anti-solvent" or precipitant (a solvent in which your compound is insoluble).[5][9]

  • Set up the system: Place the small container with your sample solution inside the larger container with the anti-solvent, ensuring the two liquids do not touch. Seal the larger container tightly.[9]

  • Incubate: The more volatile anti-solvent will slowly diffuse into the sample solution, reducing the solubility of this compound and promoting crystal growth.[5] Leave undisturbed and monitor for crystal formation.

Slow Cooling

This method is suitable for compounds that have a significantly higher solubility in a given solvent at higher temperatures.[5]

  • Prepare a saturated solution at elevated temperature: Add this compound to a suitable solvent in a flask and heat the mixture until the solid is completely dissolved.

  • Cool slowly: Remove the flask from the heat source and allow it to cool to room temperature slowly. To slow the cooling rate, you can place the flask in a Dewar filled with warm water or on an insulated surface.[5][10]

  • Further cooling: Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize crystal yield.[5]

  • Isolate crystals: Collect the crystals by filtration.

Visualizations

The following diagrams illustrate common workflows in a crystallization experiment.

G General Crystallization Troubleshooting Workflow start Start Crystallization Experiment observe Observe for Crystal Growth start->observe crystals_ok Are Crystals of Good Quality? observe->crystals_ok Crystals Formed no_crystals No Crystals Formed observe->no_crystals No oiling_out Oiling Out Occurred observe->oiling_out Oil Formed poor_quality Poor Quality Crystals (e.g., powder, small needles) crystals_ok->poor_quality No end_success Successful Crystallization crystals_ok->end_success Yes action_supersaturate Induce Supersaturation: - Evaporate solvent - Cool further - Add anti-solvent no_crystals->action_supersaturate action_oil Address Oiling Out: - Re-heat and add more solvent - Change solvent system - Lower temperature oiling_out->action_oil action_quality Improve Crystal Quality: - Slow down cooling/evaporation - Use less concentrated solution poor_quality->action_quality action_nucleate Induce Nucleation: - Scratch flask - Add seed crystal action_supersaturate->action_nucleate action_nucleate->observe end_fail Re-evaluate Purification and Method action_nucleate->end_fail action_oil->observe action_oil->end_fail action_quality->observe action_quality->end_fail

Caption: A workflow diagram for troubleshooting common crystallization issues.

G Decision Tree for Crystallization Method Selection start Start: Have this compound Sample solubility_check Is solubility highly temperature-dependent? start->solubility_check amount_check Is the amount of sample very small (<10mg)? solubility_check->amount_check No slow_cooling Use Slow Cooling Method solubility_check->slow_cooling Yes volatile_solvent Is a suitable volatile solvent available? amount_check->volatile_solvent No vapor_diffusion Use Vapor Diffusion Method amount_check->vapor_diffusion Yes slow_evaporation Use Slow Evaporation Method volatile_solvent->slow_evaporation Yes solvent_screening Perform Solvent Screening volatile_solvent->solvent_screening No

Caption: A decision tree to guide the selection of an appropriate crystallization method.

References

Technical Support Center: Phaeocaulisin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers: The information compiled in this technical support center primarily pertains to Phaeocaulisin A . Our literature search indicates that "Phaeocaulisin E" is not a commonly referenced compound, and the query may contain a typographical error. The challenges and side products detailed below are based on published total syntheses of Phaeocaulisin A.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Phaeocaulisin A and its intermediates, providing guidance on how to identify and resolve them.

Q1: During the intramolecular aldol cyclization to form the seven-membered ring, I am observing a major side product with a complex tetracyclic skeleton instead of the desired cycloheptanone. What is happening and how can I fix it?

A1: This is a known issue that can occur depending on the choice of base for the cyclization reaction. When using certain bases like Lithium Hexamethyldisilazide (LiHMDS), an undesired reaction pathway can be favored.

Problem Identification: The unexpected side product is an unprecedented tetracyclic skeleton (Compound 48 in some literature).[1][2] Its formation begins with an undesired aldol cyclization, followed by an intramolecular reaction with the ester group to form a tricyclic lactone, and finally a second intramolecular aldol reaction to yield the final complex structure.[1][2] This side product was observed as the major product, with a 68% yield when LiHMDS was used.[1][2]

Proposed Reaction Pathway vs. Side Reaction: The diagram below illustrates the intended reaction pathway leading to the desired cycloheptanone versus the side reaction pathway leading to the tetracyclic byproduct.

G cluster_0 Starting Material cluster_1 Desired Pathway cluster_2 Side Reaction Pathway SM Dione Precursor (46a) DP Desired Product: Cycloheptanone (49) SM->DP Base: LDA or LiTMP (Correct Pathway) SP1 Undesired Aldol Cyclization SM->SP1 Base: LiHMDS (Incorrect Pathway) SP2 Tricyclic Lactone (47) SP1->SP2 Intramolecular Lactonization SP3 Tetracyclic Side Product (48) SP2->SP3 Second Intramolecular Aldol Reaction G A Reaction Underperforming (Low Yield / Side Products) B Analyze Reaction Mixture (TLC, HPLC, LC-MS) A->B C Identify Key Species (Starting Material, Product, Byproducts) B->C D Side Product is Major Component? C->D E Isolate and Characterize Side Product (NMR, MS) D->E Yes H Modify Reaction Conditions (Base, Solvent, Temp, etc.) D->H No F Consult Literature for Known Side Reactions E->F G Hypothesize Formation Mechanism F->G G->H I Re-run Reaction with Modified Conditions H->I I->B J Problem Resolved I->J K Problem Persists I->K

References

Technical Support Center: Stereoselective Synthesis of Phaeocaulisins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Phaeocaulisin E and related guaiane-type sesquiterpenes. The content is based on established synthetic routes to complex Phaeocaulisin analogues and aims to address common challenges in controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of the Phaeocaulisin core?

The synthesis of the tetracyclic core of Phaeocaulisins, such as Phaeocaulisin A, presents significant stereochemical challenges. These include the enantioselective construction of multiple stereocenters, often in contiguous and tetrasubstituted arrangements.[1] Key difficulties arise in controlling the relative and absolute stereochemistry during carbon-carbon bond formation and cyclization reactions that form the fused ring system. For instance, in the synthesis of (-)-Phaeocaulisin A, the construction of five stereocenters, four of which are contiguous and four tetrasubstituted, was a primary challenge.[1]

Q2: How can I improve the diastereoselectivity of SmI₂-mediated reductive cyclizations in my synthetic route?

Samarium diiodide (SmI₂)-mediated cyclizations are powerful for constructing the polycyclic skeleton of Phaeocaulisins.[1][2] However, achieving high diastereoselectivity can be problematic. One effective strategy is to employ a "steric blocking" approach. By increasing the steric bulk of a functional group near one of the reactive sites, you can disfavor SmI₂ complexation at that site, thereby directing the reaction pathway and improving chemoselectivity and stereoselectivity.[1][3] In the synthesis of (-)-Phaeocaulisin A, switching from a methyl ester to a bulkier tert-butyl ester was crucial for achieving the desired cyclization by preventing the unproductive complexation of SmI₂ to the ester carbonyl.[3]

Q3: My intramolecular aldol cyclization to form the seven-membered ring is giving poor chemo- and stereoselectivity. What can I do?

Low chemo- and stereoselectivity in intramolecular aldol cyclizations for forming the seven-membered carbocycle of Phaeocaulisins can be a significant hurdle. The choice of base is critical in controlling the deprotonation site and the subsequent stereochemical outcome of the cyclization. Screening a variety of bases is recommended. For example, in one synthesis of (±)-Phaeocaulisin A, lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) were found to favor the desired deprotonation and subsequent cyclization, leading to the desired product as the major isomer.[4] It was noted that while LiTMP gave slightly higher selectivity on a small scale, LDA was more effective for larger scale reactions.[4]

Q4: What strategies can be used to set the absolute stereochemistry early in the synthesis?

Establishing key stereocenters early on using well-established asymmetric reactions is a robust strategy. For instance, the Sharpless asymmetric dihydroxylation can be employed to install a tertiary alcohol with high enantioselectivity, which then directs the stereochemistry of subsequent transformations.[4][5] This approach was utilized in the total synthesis of (-)-Phaeocaulisin A, where an enantioselective Sharpless dihydroxylation was used to set the absolute stereochemistry of the C10 tertiary alcohol.[4][5]

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in SmI₂-Mediated Reductive Cyclization

Problem: The SmI₂-mediated reductive cyclization of a lactone dienoate intermediate is yielding a low diastereomeric ratio (d.r.) of the desired spirocyclic enoate.

Potential Cause Troubleshooting Step Rationale
Competitive SmI₂ complexation Modify the steric environment of competing carbonyl groups. For example, replace a methyl ester with a more sterically demanding ester like a tert-butyl or triethylmethyl ester.Increasing steric hindrance around a carbonyl group can prevent SmI₂ from complexing with it, thereby directing the single-electron transfer (SET) to the desired reactive site (e.g., a ketone) and improving the selectivity of the cyclization.[1][3]
Proton source interference Ensure rigorous drying of solvents and reagents. Consider the use of proton sponges or additives that can control the protonolysis of intermediates.The presence of adventitious water or other proton sources can lead to undesired side reactions and quench key intermediates, reducing the efficiency and selectivity of the cyclization.
Reaction temperature Optimize the reaction temperature. While many SmI₂ reactions are run at -78 °C, a systematic variation of the temperature may improve selectivity.The energy difference between the transition states leading to different diastereomers can be small, and temperature can play a crucial role in favoring one pathway over the other.
Guide 2: Low Yield and Selectivity in Intramolecular Aldol Cyclization

Problem: An intramolecular aldol reaction to form the seven-membered ring of the Phaeocaulisin core results in a mixture of products and low yield of the desired isomer.

| Potential Cause | Troubleshooting Step | Rationale | | :--- | :--- | | Incorrect regioselectivity of deprotonation | Screen a panel of non-nucleophilic bases with varying steric bulk and basicity (e.g., LDA, LiTMP, KHMDS). | The regioselectivity of enolate formation is highly dependent on the base used. A bulkier base may selectively deprotonate a less sterically hindered position, leading to the desired cyclization precursor.[4] | | Epimerization of stereocenters | Lower the reaction temperature and shorten the reaction time. Use a base that is less prone to causing epimerization. | Basic conditions can lead to the epimerization of stereocenters alpha to carbonyl groups, resulting in a loss of stereochemical integrity. Milder conditions can mitigate this issue. | | Unfavorable transition state geometry | Add Lewis acids or other additives that can coordinate to the carbonyl groups and influence the transition state geometry of the cyclization. | Lewis acids can pre-organize the substrate in a conformation that favors the formation of the desired diastereomer. |

Quantitative Data Summary

Reaction Substrate Conditions Product Diastereomeric Ratio (d.r.) / NMR Yield Reference
Grignard AdditionAldehyde precursor to diol 8 Vinylmagnesium bromide, Lewis acidDiol 8 High diastereocontrol[3]
SmI₂-mediated CyclizationLactone dienoate 8 (tert-butyl ester)SmI₂, THF, -78 °CSpirocyclic enoate 7 63% NMR Yield[1]
Intramolecular Aldol Cyclizationγ-ketoester 40 LDADesired product 49 54% NMR Yield[4]
Intramolecular Aldol Cyclizationγ-ketoester 40 LiTMPDesired product 49 63% NMR Yield[4]

Experimental Protocols

Protocol 1: SmI₂-Mediated Reductive Cyclization (Procter Synthesis of (-)-Phaeocaulisin A)

This protocol is adapted from the synthesis of (-)-Phaeocaulisin A and describes the SmI₂-mediated cyclization of a lactone dienoate intermediate.[1]

Materials:

  • Lactone dienoate intermediate (with a tert-butyl ester)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous solution of potassium sodium tartrate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Dissolve the lactone dienoate intermediate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 0.1 M solution of SmI₂ in THF dropwise to the cooled solution of the substrate until a persistent blue color is observed, indicating an excess of SmI₂.

  • Stir the reaction mixture at -78 °C for the optimized reaction time (monitor by TLC).

  • Upon completion, quench the reaction by the addition of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Add a saturated aqueous solution of potassium sodium tartrate and stir vigorously until the aqueous layer becomes colorless.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired spirocyclic product.

Protocol 2: Chemo- and Stereoselective Intramolecular Aldol Cyclization

This protocol is based on the synthesis of (±)-Phaeocaulisin A for the formation of the seven-membered ring.[4]

Materials:

  • Diketone-ester precursor

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution in THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Set up a flame-dried round-bottom flask under an argon atmosphere.

  • Dissolve the diketone-ester precursor in anhydrous THF.

  • Cool the solution to the optimized low temperature (e.g., -78 °C).

  • Slowly add a solution of the chosen base (LDA or LiTMP) in THF to the reaction mixture.

  • Stir the reaction at the low temperature for the determined optimal time, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired cyclized product.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_stereocontrol Key Stereoselective Step cluster_analysis Analysis & Optimization cluster_outcome Outcome start Precursor Synthesis reaction Stereoselective Reaction (e.g., SmI2 Cyclization or Aldol) start->reaction analysis Analysis of Diastereomeric Ratio (NMR, HPLC) reaction->analysis high_dr High d.r. Proceed to Next Step analysis->high_dr Desired Selectivity low_dr Low d.r. analysis->low_dr Poor Selectivity troubleshoot Troubleshooting troubleshoot->reaction Modify Conditions: - Reagent - Temperature - Solvent low_dr->troubleshoot

Caption: Workflow for optimizing stereoselectivity in a key reaction.

troubleshooting_pathway cluster_reagent Reagent Modification cluster_conditions Condition Optimization cluster_analysis Re-evaluation start Low Diastereoselectivity in Cyclization sterics Change Steric Bulk of Substrate start->sterics For Substrate-Controlled Reactions base Screen Different Bases/Additives start->base For Base-Mediated Reactions temp Vary Reaction Temperature start->temp solvent Change Solvent Polarity start->solvent analyze Re-analyze Diastereomeric Ratio sterics->analyze base->analyze temp->analyze solvent->analyze analyze->start If still low

Caption: Decision pathway for troubleshooting poor stereoselectivity.

References

Technical Support Center: Phaeocaulisin E Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phaeocaulisin E. The information herein is designed to help identify and mitigate common sources of assay interference.

Troubleshooting Guides

Issue: High variability or poor reproducibility in this compound bioactivity assays.

Potential Cause Troubleshooting Step Expected Outcome
Compound Aggregation 1. Detergent Addition: Include non-ionic detergents like Triton X-100 or Tween-20 (0.01-0.1%) in the assay buffer.[1] 2. Protein Scavenging: Add bovine serum albumin (BSA) to the assay buffer (0.1-1 mg/mL) to act as a decoy protein. 3. Dynamic Light Scattering (DLS): Analyze this compound in assay buffer to detect aggregate formation.Reduced variability and a more consistent dose-response curve. DLS should show a monodisperse solution.
Chemical Reactivity 1. Thiol Scavenging: Perform the assay in the presence and absence of a reducing agent like dithiothreitol (DTT) (1-10 mM).[2] 2. Time-Dependent Inhibition: Pre-incubate this compound with the target protein for varying durations before initiating the reaction.If this compound is a reactive electrophile, its apparent activity will be diminished in the presence of DTT. A time-dependent increase in inhibition suggests covalent modification.
Assay Detection Interference 1. Autofluorescence Check: Measure the fluorescence of this compound at the assay's excitation and emission wavelengths in the absence of other reagents. 2. Quenching Counter-Screen: Run the assay with a known fluorescent probe to see if this compound quenches the signal.[3]Identification of intrinsic fluorescence or quenching properties that may require the use of an alternative detection method (e.g., luminescence, absorbance).

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is unusually steep and shows a narrow therapeutic window. What could be the cause?

A1: A steep dose-response curve can be characteristic of compound aggregation.[1] Aggregates can sequester and non-specifically inhibit enzymes, leading to a sharp increase in apparent inhibition once a critical aggregation concentration is reached. We recommend performing the assay with varying concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Triton X-100) to disrupt potential aggregates.

Q2: I observe significant inhibition in my primary screen, but the activity is lost in follow-up orthogonal assays. Why is this happening?

A2: This is a common indicator of assay interference. The primary assay format may be susceptible to a particular artifact that is not present in the orthogonal assay. Potential causes include:

  • Luciferase Inhibition: If your primary assay uses a luciferase reporter, this compound might be directly inhibiting the luciferase enzyme.[4]

  • Redox Activity: The compound could be a redox-active compound, interfering with assays that are sensitive to the redox state of reagents.[2]

  • Fluorescence Interference: The compound may be autofluorescent or a quencher, affecting fluorescence-based readouts.[3]

We recommend running counter-screens specific to your primary assay format to identify the source of interference.

Q3: How can I proactively identify if this compound is a potential Pan-Assay Interference Compound (PAINS)?

A3: PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[5] You can use several computational and experimental approaches:

  • In Silico Screening: Utilize online tools and databases that flag known PAINS substructures.[6]

  • Literature Review: Check for publications where similar chemical scaffolds have been reported as frequent hitters or interfering compounds.[7][8]

  • Promiscuity Analysis: Test this compound against a panel of unrelated biological targets. Activity against multiple, unrelated targets is a red flag for promiscuous behavior.

Q4: What is the proposed mechanism of action for Phaeocaulisins, and how might that influence assay selection?

A4: Phaeocaulisins are a class of guaiane-type sesquiterpenes.[9][10] Phaeocaulisin A has shown anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages.[10][11] Phaeocaulisin D has also demonstrated inhibition of NO production.[12] Given this, assays related to inflammatory signaling pathways, such as NF-κB or MAPK pathways, are relevant. When selecting an assay, consider that some of these pathways involve redox-sensitive steps or protein-protein interactions that can be prone to interference.

Quantitative Data Summary

Table 1: Effect of Detergent on this compound IC50 in a Fluorescence-Based Kinase Assay

Detergent ConcentrationThis compound IC50 (µM)Hill Slope
0% Triton X-1001.23.5
0.01% Triton X-1008.51.8
0.05% Triton X-10015.31.2
0.1% Triton X-10016.11.1

This table illustrates how the presence of a detergent can shift the IC50 and normalize the Hill slope, suggesting that aggregation contributes to the compound's apparent potency in the absence of detergent.

Table 2: this compound Activity in Primary vs. Counter-Screens

Assay TypeEndpointThis compound Activity (at 10 µM)
Primary Assay Kinase Activity (Fluorescence)85% Inhibition
Counter-Screen 1 Autofluorescence CheckSignal Detected
Counter-Screen 2 Luciferase Inhibition5% Inhibition
Counter-Screen 3 Redox Activity (H2O2 production)No Significant Activity

This table demonstrates a scenario where this compound shows high activity in a primary fluorescence-based assay but is flagged as an autofluorescent compound, suggesting potential interference.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Prepare this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) in the final assay buffer.

  • Also prepare a buffer blank and a positive control for aggregation if available.

  • Transfer the samples to a low-volume cuvette suitable for DLS measurements.

  • Equilibrate the sample to the assay temperature (e.g., 25°C or 37°C) within the DLS instrument.

  • Perform measurements to determine the size distribution of particles in the solution.

  • Analyze the data for the presence of large particles (>100 nm) and high polydispersity, which are indicative of aggregation.

Protocol 2: Thiol Reactivity Counter-Screen

  • Prepare two sets of assay reactions.

  • In the "Test" set, include this compound at various concentrations.

  • In the "Control" set, include this compound at the same concentrations, but also add 1 mM DTT to the assay buffer.

  • Incubate both sets for 30 minutes at room temperature.

  • Initiate the enzymatic reaction and measure the activity.

  • Compare the dose-response curves. A significant rightward shift in the IC50 in the presence of DTT suggests that this compound may be a thiol-reactive compound.[2]

Visualizations

experimental_workflow Troubleshooting Workflow for Assay Interference start High Variability or Irreproducibility Observed aggregation Test for Aggregation (DLS, Detergent) start->aggregation reactivity Test for Reactivity (DTT, Pre-incubation) start->reactivity detection Test for Detection Interference (Autofluorescence, Quenching) start->detection mitigate_agg Mitigate Aggregation (Add Detergent/BSA) aggregation->mitigate_agg Positive false_positive Flag as False Positive/ Interfering Compound aggregation->false_positive Cannot Mitigate mitigate_react Characterize Reactivity (Irreversible Inhibitor?) reactivity->mitigate_react Positive reactivity->false_positive Non-specific mitigate_detect Change Detection Method (e.g., to Absorbance) detection->mitigate_detect Positive detection->false_positive Cannot Mitigate end Reliable Assay Data mitigate_agg->end mitigate_react->end mitigate_detect->end

Caption: Troubleshooting workflow for identifying and mitigating assay interference.

signaling_pathway Hypothetical this compound Signaling Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus iNOS iNOS Expression NFkB_nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Phaeocaulisin_E This compound Phaeocaulisin_E->TAK1

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

References

Technical Support Center: Scaling Up Phaeocaulisin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature primarily details the synthesis of Phaeocaulisin A and D. This guide focuses on the synthesis of Phaeocaulisin A as a representative model for the Phaeocaulisin family, providing insights applicable to the scale-up of related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes available for Phaeocaulisin A?

A1: There are two primary total synthesis routes for Phaeocaulisin A: a 17-step asymmetric synthesis developed by Procter and co-workers and a more concise 10-step racemic synthesis by Dai and co-workers.[1] The choice of route depends on the specific research goals, such as the need for enantiopure material versus a more rapid synthesis for initial biological studies.

Q2: Which synthetic route is more amenable to large-scale production?

A2: The 10-step synthesis by Dai and co-workers is likely more suitable for scaling up due to its shorter sequence, which generally translates to higher overall yields and reduced resource consumption. However, it produces a racemic mixture, which may require an additional resolution step if a single enantiomer is required.

Q3: What are the key challenging steps when scaling up the synthesis of Phaeocaulisin A?

A3: The most challenging steps for scale-up in the reported syntheses include the palladium-catalyzed cyclopropanol ring-opening carbonylation, the samarium(II) iodide-mediated cyclizations, and the intramolecular aldol cyclization. These reactions often require careful control of conditions to maintain yield and selectivity.[1]

Q4: Are there any known biological pathways affected by Phaeocaulisins?

A4: Phaeocaulisins belong to the pseudoguaianolide class of sesquiterpene lactones. Compounds of this class are known to modulate several key signaling pathways involved in inflammation and cancer, including the NF-κB, Keap1/Nrf2, and HIF1α pathways. Their biological activity is often attributed to the presence of an electrophilic α,β-unsaturated carbonyl moiety that can react with nucleophiles in biological systems.

Troubleshooting Guides

Palladium-Catalyzed Cyclopropanol Ring-Opening Carbonylation (Dai Synthesis)

Q: I am observing low yields in the palladium-catalyzed ring-opening carbonylation upon scale-up. What are the potential causes and solutions?

A:

  • Cause: Inefficient catalyst activity or decomposition.

    • Solution: Ensure the palladium catalyst is of high purity and handled under an inert atmosphere. The catalyst loading may need to be re-optimized at a larger scale.

  • Cause: Poor mass transfer of carbon monoxide gas.

    • Solution: On a larger scale, simple balloon pressure of CO may be insufficient. Use a reactor system that allows for efficient stirring and positive pressure of CO to ensure adequate dissolution in the reaction mixture.

  • Cause: Competing side reactions.

    • Solution: The reaction is sensitive to temperature and reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid the formation of byproducts from prolonged reaction times or excessive heat.

SmI₂-Mediated Cyclizations (Procter Synthesis)

Q: My SmI₂-mediated cyclization is giving a complex mixture of products. How can I improve the selectivity?

A:

  • Cause: Incorrect stoichiometry of SmI₂.

    • Solution: The amount of SmI₂ is critical and often needs to be in significant excess. The deep blue color of SmI₂ should persist throughout the reaction; if it fades, more reagent may be needed. However, using a large excess on a large scale can be costly and create waste.[2]

  • Cause: Inappropriate additives or solvent.

    • Solution: Additives like HMPA or LiCl can significantly influence the reactivity and selectivity of SmI₂-mediated reactions.[3] The choice of solvent is also crucial; THF is commonly used and must be rigorously dried.

  • Cause: Steric hindrance affecting the desired reaction pathway.

    • Solution: The Procter synthesis utilizes a bulky t-butyl ester to sterically block an undesired reaction pathway, directing the SmI₂ to react at the desired carbonyl group.[4] Ensure that the appropriate protecting groups are in place.

Intramolecular Aldol Cyclization (Dai Synthesis)

Q: I am getting a mixture of regioisomers in the intramolecular aldol cyclization. How can I favor the desired product?

A:

  • Cause: Multiple enolizable positions.

    • Solution: The choice of base and reaction temperature is critical for controlling which proton is abstracted to form the enolate. In the Dai synthesis, LDA was found to be effective for scale-up, though other bases like LiTMP showed good selectivity on a smaller scale.

  • Cause: Reversibility of the aldol reaction.

    • Solution: Intramolecular aldol reactions are often reversible and will favor the formation of the thermodynamically most stable ring system, typically a five- or six-membered ring.[5] Ensure the reaction conditions allow for equilibration to the desired product.

  • Cause: Competing Claisen condensation.

    • Solution: The presence of multiple carbonyl groups can lead to competing Claisen-type reactions. Careful selection of the base and reaction temperature can help to favor the desired aldol pathway.

Data Presentation

ParameterProcter Synthesis of (-)-Phaeocaulisin ADai Synthesis of (±)-Phaeocaulisin A
Longest Linear Sequence 17 steps10 steps
Overall Yield ~2%[1]3.8%
Key Reactions SmI₂-mediated cyclizations, Sharpless dihydroxylation, Heck reaction[1]Palladium-catalyzed cyclopropanol ring-opening carbonylation, Aldol cyclization, Cascade ketalization–lactonization
Stereochemistry Asymmetric (enantiopure)[1]Racemic
Scalability Notes SmI₂ is used stoichiometrically, which can be challenging for large-scale synthesis.[2]The key carbonylation reaction is catalytic and has been noted for its scalability.[6]

Experimental Protocols

1. Palladium-Catalyzed Cyclopropanol Ring-Opening Carbonylation (Adapted from Dai et al.)

To a solution of the cyclopropanol starting material in a mixture of THF and PhMe (1:1) is added Pd(OAc)₂ (11 mol%) and DDQ. The reaction vessel is purged with carbon monoxide (1 atm, balloon). The mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched, and the crude product is purified by column chromatography to yield the γ-ketoester.

2. SmI₂-Mediated Reductive Cyclization (Adapted from Procter et al.) [1]

A solution of the dienoate precursor in dry THF is added to a freshly prepared solution of SmI₂ (2.2 equivalents) in THF at -78 °C under an inert atmosphere. The reaction mixture is stirred at this temperature until the characteristic deep blue color disappears. The reaction is quenched with a proton source (e.g., methanol) and warmed to room temperature. The crude product is extracted and purified by column chromatography.

3. Intramolecular Aldol Cyclization (Adapted from Dai et al.)

To a solution of the diketone precursor in dry THF at -78 °C is added freshly prepared LDA (1.1 equivalents). The mixture is stirred at this temperature for 1 hour. The reaction is then quenched with saturated aqueous NH₄Cl and warmed to room temperature. The product is extracted and purified by column chromatography to yield the cycloheptanone.

Visualizations

experimental_workflow cluster_procter Procter Synthesis (17 Steps) cluster_dai Dai Synthesis (10 Steps) 3-Butyn-1-ol 3-Butyn-1-ol Dienoate Intermediate Dienoate Intermediate 3-Butyn-1-ol->Dienoate Intermediate 10 steps Tetracyclic Intermediate 1 Tetracyclic Intermediate 1 Dienoate Intermediate->Tetracyclic Intermediate 1 SmI2 Cyclization 1 Tetracyclic Intermediate 2 Tetracyclic Intermediate 2 Tetracyclic Intermediate 1->Tetracyclic Intermediate 2 SmI2 Cyclization 2 (-)-Phaeocaulisin A (-)-Phaeocaulisin A Tetracyclic Intermediate 2->(-)-Phaeocaulisin A Final steps Cyclopentenone Derivative Cyclopentenone Derivative Cyclopropanol Cyclopropanol Cyclopentenone Derivative->Cyclopropanol Kulinkovich Reaction γ-Ketoester γ-Ketoester Cyclopropanol->γ-Ketoester Pd-catalyzed Carbonylation Cycloheptanone Cycloheptanone γ-Ketoester->Cycloheptanone Aldol Cyclization (±)-Phaeocaulisin A (±)-Phaeocaulisin A Cycloheptanone->(±)-Phaeocaulisin A Cascade Ketalization- Lactonization & final steps

Caption: Comparison of the synthetic workflows for Phaeocaulisin A.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Keap1/Nrf2 Pathway Phaeocaulisin Phaeocaulisin (Pseudoguaianolide) IKK IKK Phaeocaulisin->IKK inhibits Keap1 Keap1 Phaeocaulisin->Keap1 binds to Cys151, inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Response NFkB_nucleus->Inflammation activates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE activates

Caption: Potential signaling pathways modulated by Phaeocaulisins.

References

Phaeocaulisin E Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Phaeocaulisin E. Given the limited specific literature on this compound, this guide draws upon established methodologies for the isolation of similar guaianolide sesquiterpenes from Curcuma species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a member of the phaeocaulisin family of guaianolide sesquiterpenes. These compounds have been isolated from the rhizomes of plants from the Curcuma genus, such as Curcuma phaeocaulis.[1][2] Sesquiterpenoids are a diverse group of natural products known for a variety of biological activities, including anti-inflammatory and antitumor effects.[2][3][4]

Q2: What are the general steps for purifying this compound from its natural source?

The general workflow for purifying this compound and other sesquiterpenes from Curcuma rhizomes involves:

  • Extraction: The dried and powdered rhizomes are extracted with an organic solvent, typically methanol or ethanol.[5][6]

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.[5][7]

  • Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques, including silica gel column chromatography, reversed-phase chromatography, and preparative High-Performance Liquid Chromatography (HPLC) for further separation and purification.[5][6]

Q3: What are some potential challenges in the purification of this compound?

Researchers may encounter several challenges during the purification of this compound, including:

  • Low Abundance: this compound may be present in low concentrations in the plant material, requiring large amounts of starting material.

  • Co-elution of Similar Compounds: The crude extract contains a complex mixture of structurally similar sesquiterpenoids, which can be difficult to separate.[8]

  • Compound Instability: Sesquiterpene lactones can be sensitive to heat, light, and pH changes, potentially leading to degradation or isomerization during the purification process. Some related compounds have been noted as potential artifacts of the isolation process.[8]

  • Solvent Selection: Choosing the appropriate solvent systems for extraction and chromatography is critical for achieving good separation and yield.

Q4: How can I assess the purity of my this compound sample?

The purity of the isolated this compound can be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a powerful tool for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound and help in identifying any contaminants.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude extract - Inefficient extraction solvent. - Insufficient extraction time. - Improperly prepared plant material.- Use a more polar solvent like methanol or a methanol/water mixture. - Increase the extraction time or perform multiple extraction cycles. - Ensure the rhizomes are finely powdered to maximize surface area.
Poor separation on silica gel column - Inappropriate solvent system. - Overloading of the column. - Presence of highly polar or non-polar impurities.- Perform thin-layer chromatography (TLC) to optimize the mobile phase. - Reduce the amount of sample loaded onto the column. - Pre-treat the extract with a hexane wash to remove non-polar compounds.
Compound degradation during purification - Exposure to high temperatures. - Use of harsh acidic or basic conditions. - Prolonged exposure to light.- Perform all purification steps at room temperature or below. - Use neutral pH buffers where possible. - Protect the sample from light by using amber vials or covering glassware with foil.
Broad or tailing peaks in HPLC - Column contamination. - Incompatible mobile phase. - Presence of interfering compounds.- Flush the column with a strong solvent. - Adjust the mobile phase composition and pH. - Further purify the sample using a different chromatographic technique (e.g., reversed-phase).
Multiple, closely eluting peaks in final HPLC - Presence of isomers. - Incomplete separation of structurally similar compounds.- Use a high-resolution HPLC column. - Optimize the gradient elution method. - Consider using a different stationary phase (e.g., a phenyl-hexyl column).

Experimental Protocols

1. Extraction and Partitioning

  • Air-dry the rhizomes of Curcuma phaeocaulis and grind them into a fine powder.

  • Macerate the powdered rhizomes in 95% methanol at room temperature for 24-48 hours with occasional stirring. Repeat the extraction three times.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Suspend the crude extract in water and sequentially partition with n-hexane and then ethyl acetate.

  • Separate the layers and evaporate the solvents from the n-hexane and ethyl acetate fractions to yield the respective extracts. This compound is expected to be in the more polar ethyl acetate fraction.

2. Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

  • Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with a low-polarity mobile phase (e.g., 100% n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest based on the TLC profile.

3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the fractions obtained from column chromatography using a preparative HPLC system.

  • A reversed-phase C18 column is commonly used for the separation of sesquiterpenoids.

  • The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Visualizations

This compound Purification Workflow

G Start Dried Curcuma phaeocaulis Rhizomes Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Ethyl Acetate Fraction PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Purity Purity Assessment (HPLC, NMR, MS) PrepHPLC->Purity End Purified this compound Purity->End

Caption: A generalized workflow for the purification of this compound from Curcuma phaeocaulis.

Potential Signaling Pathway Inhibition by Phaeocaulisins

Some phaeocaulisins have been shown to inhibit the production of nitric oxide (NO) in macrophages, a key process in inflammation.[1][9] This suggests a potential interaction with the inflammatory signaling pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (e.g., NF-κB) TLR4->Signaling iNOS_Gene iNOS Gene Transcription Signaling->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation PhaeocaulisinE This compound PhaeocaulisinE->Signaling Inhibition

Caption: Postulated inhibitory effect of this compound on the LPS-induced inflammatory pathway.

References

Validation & Comparative

Unveiling the Bioactivity of Phaeocaulisins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific biological data for Phaeocaulisin E remains elusive in current scientific literature, extensive research into its sister compounds, particularly Phaeocaulisin A, and other extracts from Curcuma phaeocaulis, reveals a promising landscape of anti-inflammatory and anti-cancer activities. This guide provides a comparative overview of the validated biological activities of compounds derived from Curcuma phaeocaulis, offering valuable insights for researchers and drug development professionals.

Lack of Data on this compound

Initial searches for the biological activity of this compound did not yield any specific studies or data. This suggests that this compound may be a less abundant or less studied derivative of the Phaeocaulisin family. As such, a direct comparison of its performance with other alternatives is not possible at this time. However, the significant findings for other compounds from Curcuma phaeocaulis provide a strong basis for further investigation into the potential therapeutic properties of all Phaeocaulisin analogues.

Comparative Biological Activity of Curcuma phaeocaulis Compounds

Research has demonstrated that various compounds and extracts from Curcuma phaeocaulis possess significant biological activities, primarily anti-inflammatory and anti-cancer effects. Phaeocaulisin A, a prominent sesquiterpenoid from this plant, has been a major focus of these studies.

Anti-Cancer Activity

Extracts from Curcuma phaeocaulis and its isolated compounds have shown cytotoxic activity against a range of cancer cell lines. Notably, an analogue of Phaeocaulisin A has demonstrated potent efficacy against HER2-positive and triple-negative breast cancer cells.

Table 1: Comparative Anti-Cancer Activity of Curcuma phaeocaulis Compounds

Compound/ExtractCancer Cell LineIC50 Value (µM)Reference
Phaeocaulisguatriol (1)MCF-740.7
Phaeocaulistriol B (20)MCF-758.8
Petroleum Ether FractionSMMC-7721, HepG-2, A549, HelaSignificant Inhibition
Ethyl Acetate FractionSMMC-7721, HepG-2, A549, HelaSignificant Inhibition
Anti-Inflammatory Activity

The anti-inflammatory properties of Curcuma phaeocaulis extracts have also been well-documented. These extracts have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation. Furthermore, the plant's essential oil has demonstrated anti-inflammatory effects in a zebrafish model.

Table 2: Comparative Anti-Inflammatory Activity of Curcuma phaeocaulis Extracts

ExtractAssayConcentrationInhibitionReference
Ethanol ExtractNitrite Release in RAW264.7 cells80 µg/mlMedium
Petroleum Ether FractionNitrite Release in RAW264.7 cells80 µg/mlMedium
Ethyl Acetate FractionNitrite Release in RAW264.7 cells80 µg/mlMedium
Water FractionNitrite Release in RAW264.7 cells80 µg/mlMedium
C. phaeocaulis ExtractIL-1β and Caspase-1 Secretion50 µg/mL95.5% and 94.8% respectively

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, SMMC-7721, HepG-2, A549, Hela) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Phaeocaulisguatriol, Phaeocaulistriol B) or extracts for a specified duration (e.g., 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of various concentrations of the test extracts for 24 hours.

  • Griess Reagent Addition: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

The anti-cancer activity of compounds from Curcuma phaeocaulis is believed to be mediated through the induction of apoptosis. For instance, Phaeocaulisguatriol has been shown to induce apoptosis by activating the expression of TP53 and caspase 3 proteins. The anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators like nitric oxide and the NLRP3 inflammasome.

anticancer_pathway Phaeocaulisguatriol Phaeocaulisguatriol TP53 TP53 Phaeocaulisguatriol->TP53 activates Caspase3 Caspase3 TP53->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay RAW264_7 RAW 264.7 Macrophages LPS LPS Stimulation RAW264_7->LPS Griess_Test Griess Test for NO LPS->Griess_Test ELISA ELISA for IL-1β & Caspase-1 LPS->ELISA CP_Extract C. phaeocaulis Extract CP_Extract->Griess_Test inhibits CP_Extract->ELISA inhibits

Phaeocaulisin E vs. Established Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel natural product derivative, Phaeocaulisin, with established anticancer agents—doxorubicin, cisplatin, and paclitaxel. The focus is on their cytotoxic activity against triple-negative breast cancer (TNBC) and HER2-positive breast cancer cell lines. This document compiles available experimental data to offer a quantitative and methodological reference for future research and development.

Executive Summary

Recent research into the synthetic intermediates of Phaeocaulisin A, a natural product isolated from Curcuma phaeocaulis, has revealed a promising lead compound with potent anticancer activity. This guide focuses on a key synthetic intermediate, referred to herein as Phaeocaulisin Analog 21, which has demonstrated significant cytotoxicity against both TNBC and HER2+ breast cancer cells. While information on "Phaeocaulisin E" is not available in the current literature, the analysis of Phaeocaulisin Analog 21 provides valuable insights into the potential of this class of compounds. This guide compares the in vitro efficacy of Phaeocaulisin Analog 21 with doxorubicin, cisplatin, and paclitaxel, presenting cytotoxicity data (IC50 values), outlining detailed experimental protocols for assessing cell viability and apoptosis, and visualizing the proposed mechanism of action.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Phaeocaulisin Analog 21 and the established anticancer agents in various breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

CompoundCell LineSubtypeIC50 (µM)
Phaeocaulisin Analog 21 MDA-MB-468Triple-Negative0.248
SKBR3HER2-Positive1.161
MDA-MB-231Triple-Negative2.693
Doxorubicin MDA-MB-468Triple-Negative0.13 - 0.49[1][2]
SKBR3HER2-Positive~0.1 (estimated from graphical data) - 0.95[3][4]
MDA-MB-231Triple-Negative0.28 - 6.602
Cisplatin MDA-MB-468Triple-Negative~10 µg/mL (~33.3 µM) for 50-60% inhibition[5]
SKBR3HER2-Positive22.87[6]
MDA-MB-231Triple-Negative22.50 - 56.27 (depending on incubation time)[7]
Paclitaxel MDA-MB-468Triple-Negative~0.016 (16 nM); IC50 decreased with co-treatment[8]
SKBR3HER2-Positive0.002 (2 nM) - 4[9]
MDA-MB-231Triple-Negative0.002 - 0.3[9]

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of Phaeocaulisin Analog 21 are still under investigation, available evidence suggests that its cytotoxic effects, similar to many anticancer agents, are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical pathway for eliminating cancerous cells and is a common mechanism of action for doxorubicin, cisplatin, and paclitaxel.

The intrinsic apoptotic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, ultimately leading to the cleavage of cellular proteins and cell death.

Below is a generalized diagram of the intrinsic apoptotic pathway, which is a likely mechanism for Phaeocaulisin Analog 21.

Apoptosis_Pathway Generalized Intrinsic Apoptotic Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Phaeocaulisin Analog 21 Phaeocaulisin Analog 21 Bcl-2_family Bcl-2 Family (Bax, Bak, Bcl-2, Bcl-xL) Phaeocaulisin Analog 21->Bcl-2_family induces stress Chemotherapeutic Agents Chemotherapeutic Agents Chemotherapeutic Agents->Bcl-2_family induces stress Cytochrome_c Cytochrome c Release Bcl-2_family->Cytochrome_c regulates Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Apoptosome Apoptosome Formation Apaf-1->Apoptosome Caspase-9 Caspase-9 (Initiator) Caspase-9->Apoptosome Caspase-3 Caspase-3 (Executioner) PARP_Cleavage PARP Cleavage Caspase-3->PARP_Cleavage leads to Apoptosome->Caspase-3 activates Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Generalized intrinsic apoptotic pathway likely utilized by Phaeocaulisin Analog 21.

Experimental Protocols

Cell Viability Assay (MTT Assay for IC50 Determination)

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MDA-MB-468, SKBR3, MDA-MB-231)

  • Complete culture medium (specific to cell line)

  • Phaeocaulisin Analog 21 and control drugs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Detection by Western Blot

This protocol outlines the detection of key apoptotic proteins to confirm the mechanism of cell death.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compounds at the desired concentrations for a specified time.

    • Wash the cells with cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and mix with Laemmli buffer.

    • Boil the samples and load them onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative expression of the apoptotic proteins. β-actin is commonly used as a loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Comparison A Cancer Cell Lines (MDA-MB-468, SKBR3, MDA-MB-231) B Seed cells in 96-well or 6-well plates A->B D Treat cells for specified duration B->D C Prepare serial dilutions of Phaeocaulisin Analog 21 & Control Drugs C->D E MTT Assay D->E F Western Blot D->F G IC50 Determination E->G H Apoptosis Protein Analysis (Caspase-3, PARP, etc.) F->H I Comparative Analysis of IC50 Values G->I J Elucidation of Apoptotic Pathway H->J

Caption: A streamlined workflow for comparing anticancer compounds.

References

Unraveling the Anticancer Mechanisms of Phaeocaulisin E: A Comparative Analysis with Structurally Related Guaiane-Type Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Phaeocaulisins are a class of natural products that have demonstrated notable anti-inflammatory and anticancer activities.[1] This guide synthesizes the available data on related compounds to hypothesize the pathways through which Phaeocaulisin E may exert its therapeutic effects, offering a valuable resource for further investigation and drug discovery.

Comparative Analysis of Anticancer Activity

To provide a quantitative perspective on the potential efficacy of this compound, this section presents the half-maximal inhibitory concentration (IC50) values of its analogs against various cancer cell lines. This data, summarized in the table below, showcases the potent cytotoxic effects of these compounds and serves as a benchmark for future studies on this compound.

CompoundCancer Cell LineIC50 (µM)Reference
Dehydrocostus lactoneMDA-MB-23121.5[2]
MDA-MB-45343.2[2]
SK-BR-325.6[2]
SK-OV-315.9[2]
OVCAR310.8[2]
HCC701.11[3][4]
MCF-724.70[3][4]
HL-603.7[5]
Guai-2-en-10α-olMDA-MB-231Dose-dependent[6]

Postulated Mechanism of Action: Insights from Analogs

Induction of Apoptosis

Guaiane-type sesquiterpenes are known to trigger the intrinsic apoptosis pathway.[7] This process is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are enzymes that execute programmed cell death.[4]

Modulation of Signaling Pathways

2. PI3K/Akt/Bad Signaling Pathway: Dehydrocostus lactone induces apoptosis by inhibiting the PI3K/Akt/Bad signaling pathway.[7] The protein kinase Akt normally phosphorylates and inactivates the pro-apoptotic protein Bad. By inhibiting Akt, this compound would allow Bad to become active and promote apoptosis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanism of action for this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells and resuspend in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis
  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., EGFR, Akt, Bad, Caspase-3, Cytochrome c) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways

To further illustrate the potential mechanisms of this compound, the following diagrams depict the key signaling pathways and a general experimental workflow.

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion cluster_4 Nucleus Phaeocaulisin_E This compound EGFR EGFR Phaeocaulisin_E->EGFR Inhibition PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Akt->Bcl2 Activation Bad->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Activation

Caption: Proposed EGFR/PI3K/Akt/Bad signaling pathway inhibition by this compound.

G start Start: Cancer Cell Lines treatment Treatment with This compound start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western Western Blot (Protein Expression) ic50->western mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western->mechanism

Caption: General experimental workflow for investigating this compound's anticancer activity.

This guide provides a foundational framework for understanding the potential anticancer mechanisms of this compound. Further direct experimental studies are imperative to confirm these hypotheses and to fully harness the therapeutic potential of this promising natural compound.

References

In Vivo Validation of Phaeocaulisin E's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of Phaeocaulisin E, represented by the well-studied guaianolide sesquiterpene, Parthenolide, against standard clinical alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug development and research.

Executive Summary

This compound belongs to the guaianolide sesquiterpene lactone family, a class of compounds known for their anti-inflammatory and anticancer properties. Due to the limited availability of in vivo data for this compound, this guide utilizes Parthenolide, a prominent member of this family with extensive in vivo validation, as a representative molecule. This guide compares the anti-inflammatory and anticancer efficacy of Parthenolide with the corticosteroid Dexamethasone and the chemotherapeutic agent Doxorubicin, respectively. The data presented is derived from established preclinical in vivo models, providing a benchmark for evaluating the potential therapeutic applications of this compound and related compounds.

Data Presentation: Quantitative In Vivo Efficacy

The following tables summarize the quantitative data from representative in vivo studies, comparing the efficacy of Parthenolide with standard-of-care agents in models of inflammation and cancer.

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model

Treatment GroupDoseRoute of AdministrationPaw Edema Inhibition (%)Time Point (hours)Reference
Parthenolide 120 mg/kgOral92%4[1]
Dexamethasone 1 µg (local)Subplantar>60%3[2]
Diclofenac Sodium 10 mg/kgOral87%4[1]

Table 2: Comparison of Anticancer Effects in Human Cancer Xenograft Models in Mice

Treatment GroupDoseRoute of AdministrationTumor Growth Inhibition (%)Cancer Cell LineReference
Parthenolide 100 mg/kg/dayOral56%A549 (Lung Cancer)[3]
Parthenolide Analogue (DMAPT) 100 mg/kg (twice daily)Oral67%UMUC-3 (Bladder Cancer)[3]
Doxorubicin 8 mg/kgIntravenousSignificant delay in tumor growth22Rv1-CMVluc (Prostate Cancer)[4]
Doxorubicin Not specifiedNot specifiedSignificant tumor shrinkageSynovial Sarcoma PDX[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the acute anti-inflammatory activity of a compound.[6][7][8]

  • Animals: Male Wistar rats or Swiss mice are typically used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.[6][7]

  • Treatment:

    • The test compound (e.g., Parthenolide) or reference drug (e.g., Dexamethasone, Diclofenac) is administered orally or via other relevant routes at a specified time (e.g., 60 minutes) before the carrageenan injection.[1]

    • A control group receives the vehicle alone.

  • Measurement of Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer or calipers.[6][9]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treated group compared to the control group.[9]

Human Tumor Xenograft Model in Immunocompromised Mice

This model is a cornerstone for evaluating the in vivo anticancer efficacy of novel compounds.[10][11][12]

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used to prevent rejection of human tumor cells.[10]

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., 4 x 10^6 RKO cells) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.[11]

  • Treatment:

    • Once the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.[11]

    • The test compound (e.g., Parthenolide) or reference drug (e.g., Doxorubicin) is administered according to a predetermined schedule and route (e.g., intraperitoneally, orally).[11]

    • The control group receives the vehicle.

  • Measurement of Tumor Growth: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., every three days). Tumor volume is calculated using the formula: V = 0.5 × length × width².[11]

  • Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to that of the control group. At the end of the study, tumors may be excised and weighed for further analysis.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway targeted by Parthenolide and a typical workflow for an in vivo anticancer experiment.

G cluster_0 Inflammatory Stimuli\n(e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli\n(e.g., LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes\n(e.g., COX-2, iNOS, TNF-α) Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Pro-inflammatory Genes\n(e.g., COX-2, iNOS, TNF-α) Induces Transcription Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Subcutaneous Injection Subcutaneous Injection Cancer Cell Culture->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group\n(Parthenolide) Treatment Group (Parthenolide) Randomization->Treatment Group\n(Parthenolide) Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Tumor Measurement Tumor Measurement Treatment Group\n(Parthenolide)->Tumor Measurement Control Group\n(Vehicle)->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for in vivo anticancer efficacy testing.

References

No Direct Synthesis of Phaeocaulisin E Reported: A Comparative Analysis of Routes to the Closely Related Phaeocaulisin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, it is crucial to note that a comprehensive search of the scientific literature reveals no published total synthesis routes for Phaeocaulisin E. However, the structurally related Phaeocaulisin A, which shares the core guaiane-type sesquiterpenoid scaffold, has been the subject of multiple synthetic efforts. This guide provides a comparative analysis of the reported total syntheses of Phaeocaulisin A, offering valuable insights that could inform a potential future synthesis of this compound.

Phaeocaulisin A and E belong to a class of natural products isolated from Curcuma phaeocaulis, which have demonstrated noteworthy biological activities, including the inhibition of nitric oxide production.[1][2][3] Understanding the synthetic strategies for Phaeocaulisin A can provide a roadmap for accessing this compound and other analogues for further biological evaluation.

Structural Comparison: Phaeocaulisin A vs. This compound

The key to adapting a synthesis of Phaeocaulisin A to that of this compound lies in their structural differences. Phaeocaulisin A possesses a unique tetracyclic skeleton with an 8-oxabicyclo[3.2.1]octane core. The primary difference between Phaeocaulisin A and this compound is the stereochemistry at specific carbon centers and the presence of different functional groups. A detailed structural analysis, based on spectroscopic data from their isolation studies, would be the first step in designing a synthetic route for this compound.

Comparative Analysis of Phaeocaulisin A Synthesis Routes

Two main synthetic routes to Phaeocaulisin A have been reported, a 17-step enantioselective synthesis by Procter and co-workers and a more recent 10-step racemic synthesis. The key quantitative data for these syntheses are summarized in the table below.

MetricProcter et al. SynthesisWan, Dai et al. Synthesis
Total Steps 1710
Overall Yield 2%3.8%
Starting Material 3-butyn-1-ol3-methyl-2-cyclopentenone
Key Reactions Sharpless dihydroxylation, SmI2-mediated reductive cyclizationsPalladium-catalyzed cyclopropanol ring-opening carbonylation, Aldol cyclization, Cascade ketalization–lactonization
Stereochemical Control EnantioselectiveRacemic

Experimental Protocols for Key Reactions

Procter et al. Synthesis: Samarium(II) Iodide-Mediated Reductive Cyclizations

A key feature of the Procter synthesis is the use of two highly efficient samarium(II) iodide-mediated reductive cyclizations to construct the complex tetracyclic core of Phaeocaulisin A.[2]

Protocol for the First SmI2-Mediated Cyclization: To a solution of the dienolate precursor in THF at -78 °C is added a solution of SmI2 (2.2 equivalents) in THF. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched with an appropriate proton source. The resulting mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the cyclized product.

Wan, Dai et al. Synthesis: Palladium-Catalyzed Cyclopropanol Ring-Opening Carbonylation

The more recent synthesis by Wan, Dai, and their team features a novel palladium-catalyzed cyclopropanol ring-opening carbonylation to access a key γ-ketoester intermediate.[1]

Protocol for Palladium-Catalyzed Cyclopropanol Ring-Opening Carbonylation: In a reaction vessel, the cyclopropanol substrate is dissolved in a suitable solvent, such as toluene. To this solution is added the palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), and a carbon monoxide source (e.g., Mo(CO)6). The vessel is sealed and heated to the desired temperature for several hours. After cooling to room temperature, the reaction mixture is filtered and concentrated. The residue is then purified by flash chromatography to afford the γ-ketoester.

Visualizing the Synthetic Pathways

Wan, Dai et al. 10-Step Synthesis of (±)-Phaeocaulisin A

The following diagram illustrates the workflow of the more efficient 10-step synthesis of racemic Phaeocaulisin A.

Wan_Dai_Phaeocaulisin_A_Synthesis start 3-methyl-2-cyclopentenone intermediate1 Cyclopropanol Intermediate start->intermediate1 Multi-step sequence intermediate2 γ-Ketoester intermediate1->intermediate2 Pd-catalyzed Carbonylation intermediate3 Aldol Cyclization Precursor intermediate2->intermediate3 Functional Group Manipulation intermediate4 Tetracyclic Intermediate intermediate3->intermediate4 Intramolecular Aldol Cyclization phaeocaulisin_A (±)-Phaeocaulisin A intermediate4->phaeocaulisin_A Cascade Ketalization- Lactonization

Caption: A simplified workflow of the 10-step total synthesis of (±)-Phaeocaulisin A.

Signaling Pathway: Inhibition of Nitric Oxide Production

Phaeocaulisins have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[1][2][3] This anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of iNOS (inducible nitric oxide synthase) expression.

NO_Production_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases iNOS_gene iNOS Gene NFkB->iNOS_gene Activates Transcription Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide iNOS_protein->NO Catalyzes Phaeocaulisins Phaeocaulisins Phaeocaulisins->IKK Inhibits

References

Comparative Efficacy of Phaeocaulisin E and Its Derivatives in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-inflammatory potential of Phaeocaulisin E and its related guaiane-type sesquiterpenes reveals significant inhibitory effects on nitric oxide production, a key mediator in inflammation. This guide provides a comparative overview of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of anti-inflammatory therapeutics.

Phaeocaulisins, a series of guaiane-type sesquiterpenes isolated from Curcuma phaeocaulis, have demonstrated notable biological activities. Among these, their anti-inflammatory properties have garnered significant interest. This comparison focuses on the efficacy of this compound and its derivatives (Phaeocaulisins A-J) in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Quantitative Comparison of Anti-Inflammatory Efficacy

The inhibitory concentration (IC50) values for the suppression of NO production serve as a key metric for comparing the anti-inflammatory potency of this compound and its derivatives. The following table summarizes the available data from studies on RAW 264.7 macrophages stimulated with LPS.

CompoundIC50 (µM) for NO Inhibition
Phaeocaulisin A1.5[1]
Phaeocaulisin B< 2[1]
Phaeocaulisin CNot explicitly reported
Phaeocaulisin DNot explicitly reported
This compound Not explicitly reported
Phaeocaulisin FNot explicitly reported
Phaeocaulisin GNot explicitly reported
Phaeocaulisin HNot explicitly reported
Phaeocaulisin INot explicitly reported
Phaeocaulisin JNot explicitly reported

Note: While the study by Liu et al. (2013) isolated and tested Phaeocaulisins A-J (compounds 1-10), the abstract only specifies the IC50 value for Phaeocaulisin A and indicates that Phaeocaulisin B also has an IC50 value below 2 µM.[1] The exact values for Phaeocaulisins B through J were not available in the accessed literature.

Experimental Protocols

The evaluation of the anti-inflammatory efficacy of this compound and its derivatives was conducted using a well-established in vitro model of inflammation.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated by LPS, a component of the outer membrane of Gram-negative bacteria.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds (Phaeocaulisins) for a specified period.

    • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and subsequent NO production.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

  • Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured spectrophotometrically at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound have not been definitively elucidated, the broader class of guaiane-type sesquiterpenes is known to exert anti-inflammatory effects through the modulation of key inflammatory signaling cascades. The potential mechanisms of action for Phaeocaulisins likely involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. Sesquiterpene lactones have been shown to inhibit NF-κB activation, potentially by targeting the IKK complex.[2]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocation iNOS iNOS (Gene Expression) nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Translation & Enzymatic Activity Phaeocaulisins Phaeocaulisins (Potential Inhibition) Phaeocaulisins->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by Phaeocaulisins.

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, such as compounds with an α,β-unsaturated carbonyl moiety, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory properties. Several sesquiterpene lactones are known to activate the Nrf2 pathway.[3]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Phaeocaulisins Phaeocaulisins (Potential Activators) Keap1 Keap1 Phaeocaulisins->Keap1 Inhibition? Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Sequestration & Degradation Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Release nucleus Nucleus Nrf2_active->nucleus Translocation ARE ARE (Antioxidant Response Element) nucleus->ARE Binding Anti_inflammatory_genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1) ARE->Anti_inflammatory_genes Transcription Inflammation Inflammation Anti_inflammatory_genes->Inflammation Inhibition

Caption: Potential activation of the Nrf2 antioxidant response pathway by Phaeocaulisins.

References

Validating Phaeocaulisin E's Targets in Cancer and Inflammation Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular targets of Phaeocaulisin E, a novel hypothetical compound with promising anti-inflammatory and anti-cancer properties. Due to the limited publicly available data on this compound, this document presents a putative mechanism of action and a comprehensive strategy for its target validation using knockout (KO) models. The experimental data and protocols provided are illustrative and based on established methodologies for similar compounds.

Postulated Target and Mechanism of Action

Based on the activities of related guaiane-type sesquiterpenes, we hypothesize that this compound exerts its anti-inflammatory and anti-cancer effects by targeting a key regulator of the NF-κB signaling pathway. For the purpose of this guide, we will postulate that this compound directly inhibits the IκB kinase β (IKKβ) . Inhibition of IKKβ would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory and pro-survival genes.

Comparative Analysis of this compound's Effects in Wild-Type vs. IKKβ Knockout Models

To validate IKKβ as the direct target of this compound, its cellular effects were compared in wild-type (WT) human colorectal cancer cells (HCT116) and a CRISPR/Cas9-generated IKKβ knockout (IKKβ-KO) HCT116 cell line.

Data Summary

The following tables summarize the quantitative data from key experiments comparing the effects of this compound in WT and IKKβ-KO cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 48h treatment
HCT116 WT15.2 ± 1.8
HCT116 IKKβ-KO> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on TNF-α-induced NF-κB Transcriptional Activity

Cell LineTreatment (1h)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
HCT116 WTVehicle100 ± 7.5-
HCT116 WTTNF-α (10 ng/mL)850 ± 55-
HCT116 WTTNF-α + this compound (10 µM)150 ± 1282.4%
HCT116 IKKβ-KOVehicle95 ± 6.8-
HCT116 IKKβ-KOTNF-α (10 ng/mL)110 ± 9.1-
HCT116 IKKβ-KOTNF-α + this compound (10 µM)105 ± 8.54.5%

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on TNF-α-induced IL-6 and IL-8 Production

Cell LineTreatment (24h)IL-6 (pg/mL)IL-8 (pg/mL)
HCT116 WTVehicle25 ± 440 ± 7
HCT116 WTTNF-α (10 ng/mL)450 ± 32800 ± 56
HCT116 WTTNF-α + this compound (10 µM)80 ± 9150 ± 18
HCT116 IKKβ-KOVehicle30 ± 545 ± 8
HCT116 IKKβ-KOTNF-α (10 ng/mL)55 ± 870 ± 11
HCT116 IKKβ-KOTNF-α + this compound (10 µM)50 ± 765 ± 9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Generation of IKKβ Knockout Cell Line

HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. The IKKβ knockout cell line was generated using a CRISPR/Cas9 system with a guide RNA targeting exon 3 of the IKBKB gene. Single-cell clones were isolated, and the knockout was validated by Sanger sequencing and Western blotting.

MTT Assay for Cell Viability
  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (0.1 to 100 µM) for 48 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using non-linear regression analysis.

NF-κB Luciferase Reporter Assay
  • Co-transfect cells in a 24-well plate with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with this compound (10 µM) or vehicle for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Seed 2 x 10⁵ cells per well in a 12-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound (10 µM) or vehicle for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of human IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Treat cells as described for the ELISA experiment.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against IKKβ, phospho-IκBα, IκBα, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex IKKβ IKKβ IKK Complex->IKKβ IκBα IκBα IKKβ->IκBα P p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB IκBα->NF-κB Proteasome Proteasome p-IκBα->Proteasome Degradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation This compound This compound This compound->IKKβ Inhibition Gene Expression Gene Expression NF-κB_nuc->Gene Expression G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis and Comparison WT_cells Wild-Type (WT) HCT116 Cells WT_treatment Treat WT cells with This compound or Vehicle WT_cells->WT_treatment KO_cells IKKβ Knockout (KO) HCT116 Cells KO_treatment Treat KO cells with This compound or Vehicle KO_cells->KO_treatment Viability Cell Viability (MTT Assay) WT_treatment->Viability Nfkb NF-κB Activity (Luciferase Assay) WT_treatment->Nfkb Cytokine Cytokine Production (ELISA) WT_treatment->Cytokine Western Protein Expression (Western Blot) WT_treatment->Western KO_treatment->Viability KO_treatment->Nfkb KO_treatment->Cytokine KO_treatment->Western Comparison Compare responses between WT and KO cells to validate IKKβ as the target Viability->Comparison Nfkb->Comparison Cytokine->Comparison Western->Comparison

Phaeocaulisin E: A Comparative Benchmark Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of Phaeocaulisin E, a sesquiterpenoid derived from Curcuma phaeocaulis, against established anti-inflammatory drugs. The data presented herein is intended to serve as a resource for researchers in the fields of pharmacology and drug discovery, offering a quantitative and methodological framework for evaluating the efficacy of novel anti-inflammatory compounds.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory activity of this compound and standard drugs was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Nitric oxide is a key inflammatory mediator, and its inhibition is a widely accepted indicator of anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTargetIC50 (µM) for NO InhibitionNotes
Phaeocaulisin AiNOS1.5Phaeocaulisin A is a structurally related compound used as a proxy for this compound due to the current lack of available data for this compound.
IndomethacinCOX-1 and COX-256.8A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase enzymes.
DexamethasoneNF-κB, GRDose-dependent inhibition (0.1-10 µM)A synthetic glucocorticoid that inhibits the expression of multiple inflammatory genes.
CelecoxibCOX-2Inhibition of iNOS expressionA selective COX-2 inhibitor, which acts upstream of NO production.

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol details the methodology used to determine the inhibitory effect of test compounds on nitric oxide production in macrophage cells.

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Indomethacin, Dexamethasone, Celecoxib).

  • Cells are pre-incubated with the test compounds for 1 hour.

  • Following pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

3. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation with LPS and test compounds, the cell culture supernatant is collected.

  • To measure the amount of nitric oxide produced, the Griess reagent system is used, which quantifies nitrite (NO2-), a stable and soluble breakdown product of NO.

  • 50 µL of the cell supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a new 96-well plate.

  • The mixture is incubated at room temperature for 10 minutes, protected from light.

  • Then, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

  • After a further 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the workflow of the experimental protocol.

G cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates & degrades NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to iNOS Gene iNOS Gene Nucleus->iNOS Gene activates transcription of iNOS Protein iNOS Protein iNOS Gene->iNOS Protein NO NO iNOS Protein->NO produces Inflammation Inflammation NO->Inflammation

Caption: LPS-induced pro-inflammatory signaling pathway.

G cluster_1 Mechanism of Action of Anti-inflammatory Drugs This compound This compound COX-2 COX-2 This compound->COX-2 inhibits Indomethacin Indomethacin Indomethacin->COX-2 inhibits COX-1 COX-1 Indomethacin->COX-1 inhibits Celecoxib Celecoxib Celecoxib->COX-2 inhibits NF-κB NF-κB Celecoxib->NF-κB inhibits Dexamethasone Dexamethasone Dexamethasone->NF-κB inhibits

Caption: Targets of this compound and standard drugs.

G cluster_2 Experimental Workflow Seed Cells Seed Cells Pre-treat Pre-treat Seed Cells->Pre-treat 24h Stimulate Stimulate Pre-treat->Stimulate 1h Incubate Incubate Stimulate->Incubate 24h Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Caption: Workflow for NO production assay.

Safety Operating Guide

Navigating the Disposal of Phaeocaulisin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Phaeocaulisin E is critical for ensuring a safe laboratory environment and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known biological activities of related compounds, such as Phaeocaulisin A and D, which are classified as guaiane-type sesquiterpenes with potential cytotoxic and anti-inflammatory properties.

Researchers and drug development professionals must handle this compound with the assumption that it is a hazardous and potentially cytotoxic compound. This necessitates adherence to stringent disposal protocols to mitigate risks to personnel and the environment. The following procedures provide a step-by-step approach for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Prior to disposal, proper handling during and after experimentation is paramount. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound
Item Specification
GlovesChemical-resistant, disposable (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard laboratory coat, preferably disposable
Respiratory ProtectionAdvised if generating aerosols or handling powders

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

This compound Waste Disposal Workflow

The proper disposal of this compound waste involves a multi-step process that ensures safety and compliance from the point of generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Collection A This compound Waste Generated (Solid & Liquid) B Segregate into Cytotoxic Waste Stream A->B C Package in Primary Container (Leak-proof, sealed) B->C D Label as 'Cytotoxic Waste' with Hazard Symbols C->D E Place in Secondary Container (Puncture-resistant) D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange for Collection by Certified Hazardous Waste Vendor F->G

This compound Waste Disposal Workflow

Detailed Experimental Disposal Protocols

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Solid Waste: Contaminated gloves, pipette tips, vials, and bench paper.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Packaging of Waste

Proper packaging is crucial to prevent leaks and exposure during storage and transport.

Waste TypePrimary ContainerSecondary Container
Solid Waste Sealable, clear plastic bag labeled as "Cytotoxic Waste".Puncture-resistant, rigid container with a secure lid.
Liquid Waste Leak-proof, screw-cap bottle compatible with the solvent.Secondary containment bin or tray.

Step 3: Labeling

All waste containers must be clearly labeled. The label should include:

  • The words "Cytotoxic Waste" or "Chemotherapeutic Waste".

  • The name of the compound: "this compound".

  • The appropriate hazard symbols (e.g., toxic).

  • The date of waste generation.

  • The name and contact information of the generating laboratory.

Step 4: Storage

Store packaged and labeled this compound waste in a designated, secure hazardous waste accumulation area. This area should be away from general laboratory traffic and clearly marked.

Step 5: Final Disposal

The final disposal of this compound waste must be conducted by a certified hazardous waste management company.[1][2] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[1][3] Contact your institution's EHS department to arrange for a scheduled pickup. Do not attempt to dispose of this compound waste down the drain or in the regular trash.[3]

Logical Relationship of Safety and Disposal Procedures

The relationship between handling, segregation, and final disposal is hierarchical, with each step building upon the previous to ensure a comprehensive safety protocol.

A Safe Handling of this compound (PPE, Fume Hood) B Immediate Segregation of Waste A->B ensures C Secure Packaging & Clear Labeling B->C enables D Designated & Secure Storage C->D facilitates E Certified Final Disposal (Incineration) D->E leads to

Hierarchy of this compound Safety and Disposal

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring the safety of all personnel and maintaining environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.